7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-amino-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSVYAABMPJFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546171 | |
| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-79-2 | |
| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical research. The synthesis is presented in a two-step sequence, commencing with the formation of a nitro-substituted benzoxazinone intermediate, followed by its reduction to the target amino compound. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway and experimental workflow.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 2-amino-5-nitrophenol.
Step 1: Synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
The initial step involves the formation of the 1,4-benzoxazin-3-one ring system with a methyl group at the 2-position and a nitro group at the 7-position. This is achieved through the reaction of 2-amino-5-nitrophenol (1) with ethyl 2-bromopropionate. The reaction is believed to proceed via an initial N-alkylation of the aminophenol, followed by an intramolecular cyclization to form the six-membered heterocyclic ring.
Step 2: Synthesis of this compound (Target Molecule 3)
The final step is the reduction of the nitro group of the intermediate (2) to an amino group, yielding the target molecule (3) . A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Data Presentation
| Compound No. | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State |
| 1 | 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | Yellow to brown solid |
| 2 | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | C₉H₈N₂O₄ | 208.17 | Pale yellow solid |
| 3 | This compound | C₉H₁₀N₂O₂ | 178.19 | Off-white solid |
Experimental Protocols
Step 1: Proposed Synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
-
Materials:
-
2-Amino-5-nitrophenol (1.0 equivalent)
-
Ethyl 2-bromopropionate (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add ethyl 2-bromopropionate to the reaction mixture at ambient temperature.
-
Heat the mixture to 85-95 °C and maintain stirring for 16-24 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Step 2: Synthesis of this compound (Target Molecule 3)
-
Materials:
-
2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Place 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in a hydrogenation flask and add methanol or ethyl acetate to form a suspension.
-
Carefully add the 10% Pd/C catalyst to the flask.
-
Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Visualization of Synthesis Pathway and Workflow
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide on the Physicochemical Properties of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and biological context of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its structurally related analogs. Due to the limited availability of experimental data for the specific title compound, this document consolidates information on its isomers and the unmethylated parent compound to offer valuable comparative insights.
Physicochemical Properties
Table 1: Physicochemical Properties of 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178 g/mol | [1] |
| Melting Point | 141-143 °C | N/A |
| Boiling Point (Predicted) | 488.5 ± 45.0 °C | N/A |
| Density (Predicted) | 1.299 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 3.15 ± 0.20 | N/A |
| LogP | 0.01 | [1] |
| CAS Number | 141068-81-7 | [1] |
Table 2: Physicochemical Properties of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Melting Point | 219 - 225 °C | [2] |
| Appearance | Tan colored crystalline solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| CAS Number | 26215-14-5 | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic route for 2-methyl-4H-3,1-benzoxazin-4-one derivatives has been reported, which can be adapted for the synthesis of the title compound.[3][4][5][6]
General Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Derivatives:
A common method involves the thermal cyclization of an appropriate anthranilic acid derivative with acetic anhydride.[3][4][5] For the synthesis of this compound, a plausible starting material would be 2,5-diaminobenzoic acid.
Illustrative Experimental Protocol (Adapted from the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one): [3]
-
Reaction Setup: In a 250 mL round-bottom flask, combine the substituted anthranilic acid (0.01 mol) with an excess of acetic anhydride (15 mL). Add porcelain chips to ensure smooth boiling.
-
Reflux: Heat the mixture to reflux at a temperature of 130 °C for 3 hours.[3] Alternatively, a lower temperature reflux at 35-40 °C for 50-55 minutes has also been reported.[3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as ethyl acetate:n-hexane (1:1).[3]
-
Work-up: After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting solid, add petroleum ether (40-60) to extract the desired 2-methyl-4H-3,1-benzoxazin-4-one derivative. This step may need to be repeated to ensure complete extraction.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.[3]
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of 1,4-benzoxazine derivatives is known to exhibit a wide range of biological activities. These include antimicrobial, antifungal, anticonvulsant, and potential anticancer properties.[7][8][9][10][11][12] The parent compound, 7-Amino-2H-1,4-benzoxazin-3(4H)-one, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Derivatives of 1,4-benzoxazin-3-one have shown promising activity as antibacterial agents against phytopathogenic bacteria.[12]
Visualizations
To aid in the understanding of the synthetic process, a logical workflow diagram is provided below.
Caption: General synthetic workflow for 2-methyl-1,4-benzoxazin-3-one derivatives.
References
- 1. Hit2Lead | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties and Biological Context of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the available physicochemical data for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone compounds. Due to the limited availability of experimental data for the specific title compound, this document presents information on structurally similar molecules to offer valuable comparative insights. Furthermore, it outlines standardized experimental protocols for determining melting and boiling points and explores a key signaling pathway relevant to the biological activity of this class of compounds.
Physicochemical Data
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | 141-143[1] | 488.5±45.0 (Predicted)[1] | |
| 7-Amino-2H-1,4-benzoxazin-3(4H)-one | 219 - 225[2] | Not available | |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 79-82 | Not available | |
| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | 88-93 | Not available |
Experimental Protocols
The following sections detail standardized methodologies for the determination of melting and boiling points for organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]
Capillary Method:
-
Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., oil bath or a metal block apparatus like a Mel-Temp).[4]
-
Heating: The sample is heated gradually, with the heating rate reduced to approximately 1-2°C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is a common practice.[7]
Micro Boiling Point Determination (Siwoloboff's Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath.
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Boiling Point Determination under Reduced Pressure:
-
Apparatus: A vacuum distillation apparatus is assembled, including a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source. A manometer is used to measure the pressure.
-
Procedure: The compound is placed in the distilling flask. The system is evacuated to the desired pressure. The flask is then heated.
-
Data Recording: The temperature at which the liquid boils and condenses, along with the corresponding pressure, is recorded. A pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure.
Relevant Signaling Pathway: Nrf2-HO-1 in Microglia
Benzoxazinone derivatives have been investigated for their anti-inflammatory and neuroprotective properties.[8] One of the key signaling pathways implicated in these effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway, particularly in microglial cells, the resident immune cells of the central nervous system.[8][9][10]
Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[9] One of the most important of these is HO-1, which plays a crucial role in cellular defense against oxidative damage and inflammation.[9][10] The activation of the Nrf2-HO-1 pathway in microglia can suppress inflammatory responses.[8][9]
References
- 1. 7-AMINO-4-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE CAS#: 141068-81-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 7. Purification [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ischemia-induced endogenous Nrf2/HO-1 axis activation modulates microglial polarization and restrains ischemic brain injury [frontiersin.org]
Biological Activity of 7-Amino-Benzoxazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 7-amino-benzoxazinone derivatives, focusing on their potential as therapeutic agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Among these, derivatives featuring a 7-amino group have shown particular promise, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of these promising compounds.
Anticancer Activity
7-Amino-benzoxazinone derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the targeting of key oncogenic pathways.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various 7-amino-benzoxazinone derivatives against several cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11a | MCF-7 (Breast) | 3.7 | [1] |
| Derivative 12f | MCF-7 (Breast) | 7.17 | [1] |
| Derivative 12b | MCF-7 (Breast) | 3.1 | [1] |
| Derivative 11a | HepG2 (Liver) | 8.2 | [1] |
| Derivative 12f | HepG2 (Liver) | 2.2 | [1] |
| Pyrazolopyrimidine Derivative | HepG2 (Liver) | 2.18 - 13.49 | [2] |
| Pyrazolopyrimidine Derivative | HCT-116 (Colon) | - | [2] |
| Derivative 11a | A549 (Lung) | 9.8 | [1] |
| Derivative 12f | A549 (Lung) | 4.5 | [1] |
| Derivative 12b | A549 (Lung) | 21.8 | [1] |
Mechanisms of Anticancer Action
A primary mechanism by which 7-amino-benzoxazinone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate key proteins in the apoptotic cascade.[3]
A proposed signaling pathway for apoptosis induction is illustrated below. Treatment with certain 7-amino-benzoxazinone derivatives leads to the upregulation of the tumor suppressor protein p53.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to cell death.
The c-Myc oncogene is a critical regulator of cell proliferation and is often overexpressed in various cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element for transcription. Certain benzoxazinone derivatives have been shown to stabilize this G-quadruplex structure, thereby downregulating c-Myc expression and inhibiting cancer cell growth.[4][5]
The workflow for investigating the stabilization of the c-Myc G-quadruplex is depicted below. This involves biophysical techniques such as Circular Dichroism (CD) spectroscopy to confirm G-quadruplex formation and its stabilization by the compound, followed by biological assays to assess the downstream effects on c-Myc expression and cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 7-Amino-1,4-Benzoxazin-3-one Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Spectroscopic Data of Analogous Compounds
The following tables summarize the spectroscopic data for key structural analogs of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These data points are crucial for the identification and characterization of novel derivatives within this family.
Table 1: ¹H NMR Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| Data not available | - | - | - | DMSO-d₆[1] |
Note: While a record for the ¹H NMR spectrum exists, specific peak assignments are not publicly detailed. Researchers would typically expect signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.
Table 2: Infrared (IR) Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one
| Wavenumber (cm⁻¹) | Description of Vibration |
| Specific peak data not available | N-H stretching (amine), C=O stretching (lactone), C-N stretching, C-O stretching, aromatic C-H stretching |
Note: The IR spectrum would provide characteristic absorption bands confirming the presence of the primary amine, the carbonyl group of the lactone ring, and the aromatic system.
Table 3: Mass Spectrometry (MS) Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one
| m/z | Ion |
| 176.058578 | [M]⁺ (Exact Mass) |
Note: The mass spectrum is a critical tool for confirming the molecular weight of the synthesized compound.
Experimental Protocols: A General Approach to Synthesis
The synthesis of 7-amino substituted 1,4-benzoxazinone derivatives often involves a multi-step process starting from a suitably substituted nitro-aminophenol. A general synthetic strategy is outlined below, based on established methodologies for related compounds.
General Synthesis of 7-Amino-1,4-Benzoxazin-3-one Derivatives:
-
N-Alkylation/Acylation of a Nitro-aminophenol: The synthesis typically commences with the protection of the amino group of a 2-amino-5-nitrophenol derivative, followed by alkylation or acylation of the phenolic hydroxyl group.
-
Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
-
Cyclization to form the Benzoxazinone Ring: The resulting intermediate undergoes intramolecular cyclization to form the 1,4-benzoxazin-3-one ring system. This step can be facilitated by heating or by using a coupling agent.
-
Deprotection (if necessary): If a protecting group was used for the initial amino group, a final deprotection step is required to yield the desired 7-amino derivative.
Workflow for Spectroscopic Analysis
The structural confirmation of a synthesized benzoxazinone derivative is a critical step, typically involving a suite of spectroscopic techniques. The logical workflow for this analysis is depicted below.
References
Potential Therapeutic Targets of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in pharmaceutical development. The core scaffold of 2H-1,4-benzoxazin-3(4H)-one is recognized as a "biologically privileged" structure, serving as a foundation for the synthesis of molecules with a broad spectrum of biological activities.[1] While this compound primarily serves as a key synthetic intermediate, its structural framework is integral to derivatives demonstrating anticonvulsant, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This technical guide delineates the potential therapeutic targets of this compound class, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[6] this compound, in particular, is a valuable starting material for creating novel therapeutic agents, especially for neurological disorders and oncology.[2][3] Research into its derivatives has unveiled several potential therapeutic avenues, which are explored in detail in this document.
Potential Therapeutic Areas and Molecular Targets
The therapeutic potential of compounds derived from the this compound scaffold spans several key areas of disease.
Oncology
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anticancer activity, primarily through the induction of DNA damage in tumor cells.[3][7]
-
Potential Target: DNA. The planar structure of these compounds suggests they may act as intercalating agents, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3]
-
Supporting Evidence: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazoles have shown notable inhibitory activity against various cancer cell lines.[3][7]
Neurological Disorders
The modulation of neurotransmitter activity and neuroinflammation are key mechanisms by which derivatives of this scaffold may exert their effects on the central nervous system.[2][4]
-
Potential Target: Voltage-gated sodium channels. The anticonvulsant activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives in the maximal electroshock (MES) test suggests a mechanism involving the inhibition of seizure spread, which is often mediated by these channels.[3][5]
-
Supporting Evidence: Several 7-benzylamino derivatives have shown potent anticonvulsant effects in preclinical models.[3][5]
-
Potential Targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2-heme oxygenase-1 (HO-1) signaling pathway is a key mechanism for cellular defense against oxidative stress, a major contributor to neurodegeneration. Derivatives have been shown to upregulate this pathway.[4][7]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Some benzoxazinone derivatives have been identified as non-competitive inhibitors of human AChE.[4]
-
Dopamine D2 and Serotonin Receptors: Antagonism of D2 receptors and inhibition of serotonin reuptake are mechanisms relevant to the treatment of neuropsychiatric symptoms associated with neurodegenerative diseases and depression.[4]
-
-
Supporting Evidence: Studies have demonstrated the ability of 2H-1,4-benzoxazin-3(4H)-one derivatives to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in microglia.[4][7]
Quantitative Data
The following tables summarize the reported biological activities of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold.
Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | [3] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | [3] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | [3] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | [3] |
| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | [3] |
| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | [3] |
| 3c | A549 (Lung Cancer) | 3.29 | [3] |
Table 2: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4b | Maximal Electroshock (MES) | 31.7 | 7.2 | [3][5] |
Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Assay | Result | Reference |
| e2, e16, e20 | NO Production in LPS-stimulated BV-2 cells | Significant reduction | [4] |
| 7d | Human Acetylcholinesterase (hAChE) Inhibition | Ki = 20.2 ± 0.9 µM | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives.
Anticancer Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
DNA Damage Assay:
-
Treat cells with the test compounds.
-
Fix and permeabilize the cells.
-
Incubate with an antibody specific for a DNA damage marker, such as phosphorylated histone H2A.X (γH2AX).
-
Use a fluorescently labeled secondary antibody for detection.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the extent of DNA damage.
-
Anticonvulsant Assays
-
Maximal Electroshock (MES) Test:
-
Administer the test compound to mice, typically intraperitoneally.
-
After a predetermined time, subject the animals to a brief electrical stimulus through corneal electrodes to induce a seizure.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
Calculate the ED50, the dose at which 50% of the animals are protected from the seizure.
-
-
Rotarod Neurotoxicity Test:
-
Train mice to walk on a rotating rod.
-
Administer the test compound.
-
Place the mice on the rotarod at fixed time intervals after drug administration.
-
Record the time the animals are able to maintain their balance on the rod.
-
A significant decrease in performance compared to vehicle-treated animals indicates potential neurotoxicity.
-
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Culture microglial cells (e.g., BV-2) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at approximately 540 nm, which is proportional to the nitrite concentration (a stable product of NO).
-
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels:
-
Treat cells as described for the NO assay.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for pro-inflammatory cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene for normalization.
-
Quantify the relative changes in gene expression.
-
-
Western Blotting for Protein Expression:
-
Prepare protein lysates from treated cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Nrf2, HO-1).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and quantify their intensity.
-
Visualizations
Signaling Pathway: Anti-inflammatory Action
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for assessing anticancer potential.
Conclusion
While this compound is primarily utilized as a synthetic precursor, the extensive research on its derivatives underscores the significant therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold. The identified targets in oncology and neurology, supported by robust preclinical data, provide a strong rationale for the continued exploration of this chemical class in drug discovery and development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into novel clinical therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one (CAS 105807-79-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one, identified by CAS number 105807-79-2. This molecule belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.
Core Properties and Data
7-Amino-2-methyl-4H-1,4-benzoxazin-3-one is a solid organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its structure features a bicyclic system composed of a benzene ring fused to an oxazine ring, with an amino group and a methyl group as substituents.
Physicochemical Properties
While extensive experimental data for this specific compound is limited in publicly available literature, predicted values and data for structurally similar compounds provide valuable insights.
| Property | Value | Source |
| IUPAC Name | 7-amino-2-methyl-4H-1,4-benzoxazin-3-one | N/A |
| Molecular Formula | C₉H₁₀N₂O₂ | N/A |
| Molecular Weight | 178.19 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | 141-143 °C (Predicted) | N/A |
| Boiling Point | 488.5 ± 45.0 °C (Predicted) | N/A |
| SMILES | CC1C(=O)NC2=C(O1)C=C(C=C2)N | N/A |
| InChI | InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | N/A |
Potential Uses and Biological Activities
The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. This suggests that 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one holds potential for investigation in various therapeutic areas.
-
Pharmaceutical Intermediate: This compound serves as a key building block in the synthesis of more complex pharmaceutical agents.[1] Its amino group provides a reactive handle for further functionalization.
-
Neurological Disorders: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one are being explored for their potential to modulate neurotransmitter activity, indicating possible applications in treating neurological disorders.[1]
-
Anticonvulsant Activity: Studies on related 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have shown potent anticonvulsant effects in preclinical models.[2]
-
Antifungal and Antimicrobial Properties: The 1,4-benzoxazin-3-one core is present in various compounds exhibiting antifungal and antibacterial activities.[3]
-
Agrochemicals: This class of compounds is also utilized in the development of herbicides and pesticides.[1]
Experimental Protocols: Synthesis of the 1,4-Benzoxazin-3-one Core
A plausible synthetic route could start from a suitably substituted 2-aminophenol. The following diagram illustrates a generalized workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.
Caption: Generalized workflow for the synthesis of the 1,4-benzoxazin-3-one core.
Detailed Methodologies from Related Syntheses:
A common method for constructing the 1,4-benzoxazin-3-one ring system involves the reaction of an o-aminophenol with a haloacetyl halide, followed by intramolecular cyclization. For instance, in the synthesis of related 1,4-benzoxazin-3-one derivatives, o-aminophenol is reacted with chloroacetyl chloride in the presence of a base like sodium hydrogen carbonate.[3] The resulting intermediate is then subjected to cyclization using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[3]
To synthesize 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one, one would likely start with 2,4-diaminophenol and introduce the methyl group at the 2-position of the oxazinone ring, potentially through reaction with a lactate-derived electrophile or a similar strategy. The final amino group at the 7-position would originate from the starting diaminophenol.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one has not been elucidated. However, based on the activities of related compounds, several potential biological targets and pathways can be hypothesized.
For compounds exhibiting anticonvulsant activity, the mechanism often involves modulation of ion channels (e.g., sodium, potassium, or calcium channels) or enhancement of GABAergic inhibition. The following diagram illustrates a hypothetical signaling pathway potentially relevant to the anticonvulsant effects of 1,4-benzoxazin-3-one derivatives.
Caption: Hypothetical signaling pathway for the anticonvulsant activity of 1,4-benzoxazin-3-one derivatives.
Further research, including binding assays, electrophysiological studies, and in vivo pharmacological experiments, is necessary to determine the specific molecular targets and signaling pathways modulated by 7-Amino-2-methyl-4H-1,4-benzoxazin-3-one.
Conclusion
7-Amino-2-methyl-4H-1,4-benzoxazin-3-one is a heterocyclic compound with a promising chemical scaffold for the development of novel therapeutic agents and agrochemicals. While specific experimental data for this particular molecule is sparse, the known biological activities of the 1,4-benzoxazin-3-one class of compounds highlight its potential in areas such as neuroscience and anti-infective research. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and applications of this compound, emphasizing the need for further investigation to fully characterize its physicochemical properties and biological functions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 7-Amino-Benzoxazinones
This technical guide provides a detailed overview of the current understanding of the mechanisms of action for 7-amino-benzoxazinone derivatives. The biological activity of these compounds is highly dependent on the nature of the substituent at the 7-position and other positions of the benzoxazinone core. This document collates findings from various studies to offer insights for researchers, scientists, and drug development professionals.
Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones
A notable therapeutic application of 7-amino-benzoxazinone derivatives is in the management of convulsions. Specifically, 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.
The precise mechanism of anticonvulsant action for these compounds is not fully elucidated but is believed to involve modulation of central nervous system (CNS) activity. The most potent compounds have been subjected to further testing to probe their interaction with key neurotransmitter systems. For instance, testing against pentylenetetrazole (PTZ)-induced seizures can suggest an effect on the GABAergic system, while interactions with isoniazid- and strychnine-induced seizures can point towards involvement with GABA synthesis and glycine receptors, respectively. The leading compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), has been identified as a promising candidate for further mechanistic studies.[1]
The anticonvulsant activity of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones was assessed using the maximal electroshock (MES) test and the rotarod neurotoxicity test (Tox.). The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) are summarized below.
| Compound | Substituent (R) | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| 4a | H | 48.5 | >300 | >6.2 |
| 4b | 4-F | 31.7 | 228.6 | 7.2 |
| 4c | 4-Cl | 42.8 | >300 | >7.0 |
| 4d | 4-Br | 55.6 | >300 | >5.4 |
| 4e | 4-CH3 | 68.3 | >300 | >4.4 |
| 4f | 4-OCH3 | 72.5 | >300 | >4.1 |
| 4g | 2,4-di-F | 38.9 | >300 | >7.7 |
| 4h | 3,4-di-F | 45.2 | >300 | >6.6 |
| Carbamazepine | - | 8.8 | 68.4 | 7.8 |
Data extracted from a study on novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.[1]
Maximal Electroshock (MES) Test: This test is used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Male C57BL/6 mice are used as the animal model.
-
The test compounds are administered intraperitoneally (i.p.).
-
After a set time, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.[1]
Rotarod Neurotoxicity Test (Tox.): This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm).
-
The test compound is administered, and at various time points, the animals are placed back on the rotarod.
-
The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is indicative of neurotoxicity.[1]
Anticancer Activity of Benzoxazinone Derivatives
Several benzoxazinone derivatives have demonstrated significant anticancer activity through various mechanisms of action. These include the induction of apoptosis and the targeting of specific genetic elements.
Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc proto-oncogene.[2]
The proposed mechanism involves the induction and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene. This stabilization hinders transcription, leading to a dose-dependent decrease in c-Myc mRNA levels.[2]
Caption: Benzoxazinone-mediated inhibition of c-Myc expression.
Reverse Transcription PCR (RT-PCR): This technique is used to measure the levels of c-Myc mRNA in cancer cells following treatment with benzoxazinone derivatives.
-
Cancer cell lines (e.g., H7402, HeLa, SK-RC-42, SGC7901, and A549) are cultured and treated with varying concentrations of the test compounds.[2]
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
The cDNA is then used as a template for PCR with primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The amount of PCR product is quantified to determine the relative expression of c-Myc mRNA.[2]
Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to verify the interaction between the benzoxazinone compounds and the G-quadruplex forming sequence of the c-Myc promoter.
-
A fluorescently labeled oligonucleotide corresponding to the G-rich sequence of the c-Myc promoter is synthesized.
-
The oligonucleotide is incubated with increasing concentrations of the test compound in a suitable buffer.
-
The samples are then resolved on a non-denaturing polyacrylamide gel.
-
A shift in the mobility of the oligonucleotide indicates the formation of a G-quadruplex structure induced by the compound.[2]
Circular Dichroism (CD) Spectroscopy: This method confirms the conformational change of the DNA from a linear to a G-quadruplex structure.
-
The c-Myc promoter oligonucleotide is dissolved in a buffer.
-
CD spectra are recorded before and after the addition of the benzoxazinone derivative.
-
A characteristic spectral change, such as the appearance of a positive peak around 260 nm and a negative peak around 240 nm, indicates the formation of a parallel G-quadruplex structure.[2]
Other benzoxazinone derivatives have been found to exert their anticancer effects by inducing programmed cell death (apoptosis). This is often accompanied by cell cycle arrest.
The apoptotic pathway induced by these compounds can involve the upregulation of the tumor suppressor protein p53 and the activation of executioner caspases, such as caspase-3. Some derivatives may also target topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and apoptosis.[3]
Caption: Apoptotic pathways activated by benzoxazinone derivatives.
The antiproliferative activity of several benzoxazinone derivatives was evaluated against human cancer cell lines (HepG2, MCF-7, HCT-29) and a normal fibroblast cell line (WI-38).
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-29 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (Avg.) |
| 3 | 6.4 ± 0.5 | 7.1 ± 0.6 | 8.2 ± 0.7 | 45.1 ± 3.9 | ~6.2 |
| 7 | 4.9 ± 0.4 | 5.3 ± 0.4 | 6.1 ± 0.5 | 58.2 ± 5.1 | ~10.4 |
| 8 | 7.2 ± 0.6 | 8.5 ± 0.7 | 9.1 ± 0.8 | 50.3 ± 4.4 | ~6.2 |
| 10 | 8.1 ± 0.7 | 9.2 ± 0.8 | 10.3 ± 0.9 | 62.5 ± 5.5 | ~6.8 |
| 13 | 7.5 ± 0.6 | 8.8 ± 0.7 | 9.6 ± 0.8 | 60.1 ± 5.3 | ~7.0 |
| 15 | 5.8 ± 0.5 | 6.5 ± 0.5 | 7.3 ± 0.6 | 65.4 ± 5.7 | ~10.2 |
| Doxorubicin | 4.5 ± 0.3 | 5.1 ± 0.4 | 5.8 ± 0.5 | 8.9 ± 0.7 | ~1.7 |
Selectivity Index = IC50 in normal cells / IC50 in cancer cells. Data from a study on the antiproliferative activity of new benzoxazinone derivatives.[3]
Antimycobacterial Activity of 1,4-Benzoxazinone Derivatives
Derivatives of 1,4-benzoxazin-2-one have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4]
The proposed mechanism of action for the antimycobacterial effects of these compounds is the inhibition of the menaquinone-B (MenB) enzyme. MenB is a crucial enzyme in the menaquinone biosynthetic pathway, which is essential for the electron transport chain and viability of mycobacteria. This pathway is absent in humans, making MenB an attractive target for selective drug development.[4]
Caption: Inhibition of the mycobacterial menaquinone pathway.
The antimycobacterial activity is quantified by the minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound | M. tuberculosis H37Ra MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |
| 1a | 4 | 8 |
| 1b | 2 | 4 |
| 1c | 4 | 4 |
| 1d | 8 | 8 |
| 1e | 2 | 2 |
| Isoniazid | 0.06 | 0.06 |
| Rifampicin | 0.125 | 0.125 |
Data from a study on novel 1,4-benzoxazin-2-one derivatives against M. tuberculosis.[4]
Microplate Alamar Blue Assay (MABA): This is a common method for determining the MIC of compounds against M. tuberculosis.
-
A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable culture medium (e.g., Middlebrook 7H9).
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
A resazurin-based indicator solution (e.g., Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest compound concentration that prevents this color change.[4]
This guide highlights the diverse mechanisms of action of 7-amino-benzoxazinone derivatives, underscoring their potential as scaffolds for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways involved for each class of these promising compounds.
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of 1,4-Benzoxazin-3-ones: A Technical Guide for Drug Discovery
The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, reactions, and biological activities of 1,4-benzoxazin-3-ones, with a focus on their potential applications in drug development.
Core Synthesis Strategies
The synthesis of the 1,4-benzoxazin-3-one core and its derivatives can be achieved through several reliable methods. A common and effective approach involves the cyclization of 2-aminophenols with α-halo esters or related reagents.
One widely used method is the reaction of a 2-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, to yield the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure.[1][3] Further derivatization can be readily achieved by N-alkylation or N-arylation at the 4-position.
More advanced synthetic strategies include copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols and microwave-assisted one-pot syntheses from 2-aminophenols and 2-bromoalkanoates, which offer efficient routes to a diverse range of derivatives.[2]
General Experimental Protocol for the Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is a representative example of the synthesis of the core 1,4-benzoxazin-3-one scaffold.
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Triethylbenzylammonium chloride (TEBA) - as a phase transfer catalyst
-
Chloroform
-
Ethanol
Procedure:
-
A suspension of 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) is prepared in chloroform (30 mL) and cooled to 0°C.[1]
-
Chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise to the suspension over 20 minutes while maintaining the temperature at 0°C.[1]
-
The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
Water is added to the residue, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried under a vacuum.
-
Recrystallization from ethanol is performed to yield the purified 2H-benzo[b][1][2]oxazin-3(4H)-one.[1]
Below is a visual representation of a general synthetic workflow for preparing and screening 1,4-benzoxazin-3-one derivatives.
Key Reactions and Derivatizations
The 1,4-benzoxazin-3-one scaffold is amenable to a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Common derivatization strategies include:
-
N-Alkylation/Arylation: The nitrogen atom at the 4-position can be readily alkylated or arylated to introduce various substituents. For example, reaction with propargyl bromide in the presence of a base like cesium carbonate furnishes an alkyne handle for subsequent click chemistry reactions.
-
Acylhydrazone Formation: The synthesis of derivatives containing an acylhydrazone moiety has been reported, which has shown to be a valuable pharmacophore for enhancing antifungal activity.
-
Click Chemistry: The introduction of an azide or alkyne functionality allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the 1,4-benzoxazin-3-one core to other heterocyclic systems, such as 1,2,3-triazoles.
-
Sulfonation and Nucleophilic Substitution: The aromatic ring of the benzoxazinone can be functionalized, for instance, by sulfonation followed by nucleophilic substitution with aryl amines to generate novel derivatives.[1]
A Spectrum of Biological Activities
Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a remarkable array of biological activities, making this scaffold a privileged structure in drug discovery.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 1,4-benzoxazin-3-ones. These compounds have shown activity against a range of pathogens, including bacteria and fungi.
-
Antibacterial Activity: Certain derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1] For instance, some propanolamine-containing derivatives have shown excellent in vitro activity against phytopathogenic bacteria like Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae.
-
Antifungal Activity: Acylhydrazone derivatives of 1,4-benzoxazin-3-one have been evaluated for their in vitro antifungal activity against various plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans.[4][5]
The following table summarizes the antimicrobial activity of selected 1,4-benzoxazin-3-one derivatives.
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Acylhydrazone Derivatives | Gibberella zeae | EC50 | 20.06 - 23.17 µg/mL | [4][5] |
| Acylhydrazone Derivatives | Pellicularia sasakii | EC50 | 26.66 µg/mL | [4][5] |
| Acylhydrazone Derivatives | Phytophthora infestans | EC50 | 15.37 µg/mL | [4][5] |
| Propanolamine Derivatives | Xanthomonas oryzae pv. oryzae | EC50 | 4.95 µg/mL | |
| Propanolamine Derivatives | Xanthomonas axonopodis pv. citri | EC50 | 4.71 µg/mL | |
| Propanolamine Derivatives | Pseudomonas syringae pv. actinidiae | EC50 | 8.50 µg/mL |
Anticancer Activity
The 1,4-benzoxazin-3-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.
A notable example is the development of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active dual inhibitors of PI3K/mTOR.[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, and its inhibition is a validated therapeutic strategy.
The diagram below illustrates the inhibition of the PI3K/mTOR signaling pathway by 1,4-benzoxazin-3-one derivatives.
One particularly potent derivative, 8d-1 , was identified as a pan-class I PI3K/mTOR inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] This compound also demonstrated significant in vivo efficacy in tumor xenograft models with good oral bioavailability.[6]
The table below presents the in vitro anticancer activity of selected 1,4-benzoxazin-3-one derivatives.
| Derivative | Target | IC50 (nM) | Cell Line | Reference |
| 8d-1 | PI3Kα | 0.63 | - | [6] |
| Imidazole derivative 9c | - | - | MV4-11 (leukemia) | [7] |
| Hypoxia-targeted derivative 11 | - | 10 µM | HepG2 (hypoxic) | [8] |
Other Biological Activities
In addition to antimicrobial and anticancer effects, 1,4-benzoxazin-3-one derivatives have been investigated for a variety of other pharmacological properties, including:
-
Platelet Aggregation Inhibition: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation.[9]
-
5-HT Receptor Activity: Arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their binding affinity and functional activity at 5-HT1A and 5-HT2A receptors, suggesting potential applications in central nervous system disorders.[10]
-
α-Chymotrypsin Inhibition: A series of benzoxazinones have demonstrated good inhibitory activity against α-chymotrypsin, indicating their potential as serine protease inhibitors.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies have provided valuable insights for the rational design of more potent 1,4-benzoxazin-3-one derivatives.
-
Antifungal Activity: For acylhydrazone derivatives, the nature and position of substituents on the 1,4-benzoxazin-3-one skeleton and the acylhydrazone moiety significantly influence antifungal activity. For example, a 6-chloro substituent on the benzoxazinone ring has been associated with enhanced activity against certain fungal strains.[4]
-
α-Chymotrypsin Inhibition: In the case of α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to modulate the inhibitory potential. An increased inhibitory effect was observed with a fluoro group on the phenyl substituent, followed by chloro and bromo groups.[11] The position of the substituent also played a role, with the order of activity being ortho > meta > para for strong electron-donating or withdrawing groups.[11]
The following diagram illustrates a simplified SAR logic for α-chymotrypsin inhibition.
Conclusion
The 1,4-benzoxazin-3-one scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. The synthetic accessibility and the wide range of achievable derivatizations, coupled with a broad spectrum of biological activities, underscore the potential of this heterocyclic system. Further exploration of the chemical space around the 1,4-benzoxazin-3-one core, guided by structure-activity relationship studies and an understanding of the molecular targets, is likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their research in this exciting area of medicinal chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 3. irjet.net [irjet.net]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final product. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development.
Experimental Protocols
The synthesis is divided into two primary stages: the formation of the benzoxazinone ring with the desired nitro and methyl substitutions, and the subsequent reduction of the nitro functional group.
Step 1: Synthesis of 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This initial step involves the reaction of 2-amino-5-nitrophenol with ethyl 2-bromopropionate, leading to an intermediate that undergoes intramolecular cyclization to form the benzoxazinone ring.
Materials:
-
2-Amino-5-nitrophenol
-
Ethyl 2-bromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-5-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group of the intermediate synthesized in Step 1. Two effective methods are presented: catalytic hydrogenation and reduction using stannous chloride.
Method A: Catalytic Hydrogenation
This is a clean and efficient method for the reduction of nitro groups.[1][2][3][4]
Materials:
-
7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
The vessel is then placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and the mixture is stirred vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Method B: Reduction with Stannous Chloride
This method is a classical and reliable alternative for nitro group reduction.[5]
Materials:
-
7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the mixture.
-
The reaction mixture is stirred at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Conditions for the Synthesis of 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
| Reagent/Parameter | Molar Ratio/Value |
| 2-Amino-5-nitrophenol | 1.0 eq |
| Ethyl 2-bromopropionate | 1.2 eq |
| Anhydrous K₂CO₃ | 2.5 eq |
| Solvent | Dry Acetone |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Method | Reagent/Parameter | Molar Ratio/Value |
| A: Catalytic Hydrogenation | 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 1.0 eq |
| 10% Pd/C | 10 mol% | |
| Hydrogen Source | H₂ (gas) | |
| Solvent | Methanol or Ethanol | |
| Temperature | Room Temperature | |
| Reaction Time | 4-8 hours | |
| B: Reduction with SnCl₂ | 7-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 1.0 eq |
| SnCl₂·2H₂O | 4-5 eq | |
| Solvent | Ethanol | |
| Co-solvent/Reagent | Concentrated HCl | |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Analysis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These predictions are based on data from analogous benzoxazinone and aniline derivatives. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.8 | Quartet (q) | ~7.0 |
| H-5 | 6.7 - 6.9 | Doublet (d) | ~8.5 |
| H-6 | 6.2 - 6.4 | Doublet of doublets (dd) | ~8.5, ~2.5 |
| H-8 | 6.1 - 6.3 | Doublet (d) | ~2.5 |
| 2-CH₃ | 1.4 - 1.6 | Doublet (d) | ~7.0 |
| 4-NH | 10.0 - 10.5 | Singlet (s) | - |
| 7-NH₂ | 4.5 - 5.5 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 165 - 170 |
| C-4a | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 105 - 110 |
| C-7 | 145 - 150 |
| C-8 | 100 - 105 |
| C-8a | 120 - 125 |
| 2-CH₃ | 15 - 20 |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the target compound.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample should be chosen. For compounds with amine and amide functionalities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆.
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.
-
For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on the sample concentration)
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for referencing.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.
Caption: Molecular structure of this compound.
Experimental Workflow
The following diagram outlines the general workflow for NMR analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Application Notes and Protocols for In Vitro Assays of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological activities of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives and related benzoxazinone compounds. Detailed protocols for key assays are provided to facilitate the screening and characterization of these molecules for potential therapeutic applications.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that modifications, particularly the introduction of 1,2,3-triazole moieties, can lead to potent cytotoxic effects against a range of human cancer cell lines, including those of the liver, breast, cervix, and lung.[1][2][3] The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy.[1]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |
| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | [1] |
| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | [1] |
| 3c | A549 (Lung Cancer) | 3.29 | [1] |
Experimental Protocols
This protocol is for determining the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., Huh-7, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
This protocol detects DNA double-strand breaks, a marker of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (phosphorylated Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-γ-H2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the γ-H2AX foci using a fluorescence microscope.
This protocol measures the activity of caspase-7, an executioner caspase in apoptosis.
Materials:
-
96-well white-walled plates
-
Caspase-Glo® 7 Assay Reagent
-
Treated cells
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with the test compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 7 reagent to each well.
-
Incubation: Mix well and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-7 activity.
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the ratio of LC3-II to LC3-I or β-actin to quantify autophagy induction.
Anti-inflammatory Activity
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have shown anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4][5] The mechanism may involve the activation of the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[4]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound ID | Assay | Effect | Reference |
| e2, e16, e20 | NO Production (LPS-stimulated BV-2 cells) | Significant reduction | [4] |
| e2, e16, e20 | Nrf2-HO-1 Pathway | Significant activation | [4] |
Experimental Protocols
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed BV-2 cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Follow the general Western Blot protocol (Section 1.4), using primary antibodies against Nrf2 and HO-1. Analyze the expression levels of these proteins in the treated cells compared to controls.
Enzyme Inhibition
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Quantitative Data Summary: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50/Ki | Reference |
| 14n | Mineralocorticoid Receptor | 41 nM (IC50) | [1] |
| 7d | Human Acetylcholinesterase (hAChE) | 20.2 ± 0.9 µM (Ki) | [4] |
Experimental Protocols
Materials:
-
AChE enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add buffer, test compound, and AChE solution. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value.
Materials:
-
α-amylase solution
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compounds
-
Phosphate buffer (pH 6.9)
-
96-well plate
-
Microplate reader
Procedure:
-
Pre-incubation: Mix the test compound with the α-amylase solution and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the starch solution and incubate for another 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding DNS reagent and boiling for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Materials:
-
α-glucosidase solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Sodium carbonate (Na2CO3)
-
Test compounds
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Pre-incubation: Mix the test compound with the α-glucosidase solution and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG solution and incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Workflow for assessing the anticancer activity of benzoxazinone derivatives.
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
Application Notes and Protocols for High-Throughput Screening of Benzoxazinone Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticancer, and enzyme inhibitory properties.[1][2] The benzoxazinone scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents. High-throughput screening (HTS) of benzoxazinone libraries is a critical step in identifying lead compounds for drug discovery programs.[3] This document provides detailed application notes and protocols for performing HTS campaigns on benzoxazinone libraries, with a focus on enzyme inhibition assays.
Applications of Benzoxazinone Library Screening
High-throughput screening of benzoxazinone libraries can be applied to a variety of therapeutic targets. The diverse biological activities reported for benzoxazinone derivatives make them promising candidates for a range of diseases.
Key Therapeutic Areas:
-
Oncology: Many benzoxazinone derivatives have been synthesized and evaluated for their anticancer activity.[4] They can act as inhibitors of crucial enzymes in cancer progression, such as tyrosine kinases.[2] Some have also been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[4]
-
Infectious Diseases: Benzoxazinone derivatives have demonstrated both antibacterial and antifungal properties.[1][5] They can be screened against various microbial targets, such as DNA gyrase B, to identify new antimicrobial agents.[5]
-
Inflammatory Diseases: The anti-inflammatory properties of benzoxazinones make them suitable for screening against targets involved in inflammatory pathways, such as serine proteases like α-chymotrypsin.[6]
-
Metabolic Disorders: Certain benzoxazinone derivatives have been investigated as inhibitors of pancreatic lipase, suggesting their potential in the treatment of obesity.[1] They have also been explored for their antidiabetic and hypolipidemic effects.[1]
-
Neurological Disorders: Some members of the benzoxazinone family have been evaluated for the treatment of Parkinson's disease and for their antidepressant and antinociceptive activities.[2]
Data Presentation
The results of a high-throughput screening campaign should be presented in a clear and organized manner to facilitate the identification and prioritization of hits. The following tables provide examples of how to summarize quantitative data from a hypothetical screen of a benzoxazinone library against a target enzyme.
Table 1: Summary of Primary High-Throughput Screening Results
| Parameter | Value |
| Library Size | 10,000 |
| Compound Concentration | 10 µM |
| Number of Hits (≥50% inhibition) | 150 |
| Hit Rate | 1.5% |
| Z'-factor | 0.85 |
Table 2: Dose-Response Analysis of Confirmed Hits (Top 5)
| Compound ID | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| BZX-001 | 0.8 | 1.1 | 98 |
| BZX-002 | 1.2 | 0.9 | 95 |
| BZX-003 | 2.5 | 1.0 | 92 |
| BZX-004 | 3.1 | 1.2 | 96 |
| BZX-005 | 4.0 | 0.8 | 91 |
Experimental Protocols
This section provides detailed protocols for a typical high-throughput screening workflow for identifying benzoxazinone-based enzyme inhibitors. The example focuses on a generic serine protease, but the principles can be adapted to other enzyme classes.
General High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial screening to hit confirmation and characterization.
Protocol 1: Primary Screening of a Benzoxazinone Library Against a Serine Protease
Objective: To identify initial "hit" compounds from a benzoxazinone library that inhibit the activity of a target serine protease.
Materials:
-
Benzoxazinone library (10 mM stock in 100% DMSO)
-
Target serine protease (e.g., α-chymotrypsin)
-
Fluorogenic substrate for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
384-well, black, flat-bottom plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the benzoxazinone library (10 mM stock) into the wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Include appropriate controls:
-
Negative control: Wells with DMSO only (no compound).
-
Positive control: Wells with a known inhibitor of the protease.
-
-
-
Enzyme Addition:
-
Prepare a solution of the serine protease in assay buffer at a 2X final concentration.
-
Dispense 25 µL of the enzyme solution into each well of the assay plate containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.
-
Dispense 25 µL of the substrate solution into each well to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))
-
Identify compounds with ≥50% inhibition as primary hits.
-
Protocol 2: Dose-Response Confirmation and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50 value).
Materials:
-
Confirmed hit compounds from the primary screen
-
Same reagents and equipment as in Protocol 1
Procedure:
-
Serial Dilution of Compounds:
-
Create a series of dilutions for each hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
-
Assay Performance:
-
Perform the enzymatic assay as described in Protocol 1, using the serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Signaling Pathway
Benzoxazinones can inhibit various kinases, including tyrosine kinases. The inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.
References
- 1. ikm.org.my [ikm.org.my]
- 2. jddtonline.info [jddtonline.info]
- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Anticancer Drug Discovery
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1] This document provides detailed application notes and experimental protocols for the utilization of a specific derivative, 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, and its analogs in anticancer drug discovery. This scaffold serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications against various cancer types.[2][3]
The core structure's rigid and planar nature is believed to facilitate intercalation into tumor cell DNA, leading to DNA damage and subsequent cell death pathways such as apoptosis and autophagy.[2] Modifications at the 7-amino position, in particular, have been explored to enhance potency and selectivity. This document summarizes the synthesis, mechanism of action, and preclinical evaluation of these compounds, providing researchers with the necessary information to explore their therapeutic potential.
Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
A general synthetic route to create a library of 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives involves a multi-step process starting from commercially available materials. The following diagram outlines a typical synthetic workflow.
Caption: General synthetic workflow for 7-substituted benzoxazinone derivatives.
Experimental Protocols
Herein are detailed protocols for the synthesis and biological evaluation of 7-Amino-2H-1,4-benzoxazin-3(4H)-one derivatives.
Protocol 1: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the reduction of a nitro-intermediate to the key amino-scaffold.
-
Dissolution: Suspend 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine in methanol.[4]
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), add 10% palladium on carbon (Pd/C) to the suspension.[4]
-
Hydrogenation: Subject the reaction mixture to hydrogenation until the starting material is consumed (monitored by TLC).[4]
-
Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, Huh-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin. Incubate for 48-72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Apoptosis Detection (Hoechst 33258 Staining)
This protocol is used to visualize nuclear morphology changes associated with apoptosis.[5]
-
Cell Treatment: Grow cells on coverslips and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Staining: Stain the cells with Hoechst 33258 solution.
-
Microscopy: Wash the cells and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[5]
Anticancer Activity and Quantitative Data
Derivatives of 7-Amino-2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Liver Cancer Cells [2]
| Compound | IC50 (μM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Table 2: In Vitro Cytotoxicity of 2H-benzo[b][5][6]oxazin-3(4H)-one Derivatives against A549 Lung Cancer Cells [3]
| Compound | IC50 (μM) |
| 14b | 7.59 ± 0.31 |
| 14c | 18.52 ± 0.59 |
Table 3: In Vitro Cytotoxicity of 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones against HeLa Cervical Cancer Cells [5]
| Compound | % Cell Viability |
| 3a | 44.67 |
| 3c | 28.54 |
| 3k | Not Specified |
| Doxorubicin (Standard) | 19.98 |
Mechanism of Action
The anticancer activity of these compounds is attributed to their ability to induce multiple cell death pathways. The proposed mechanism involves the induction of DNA damage, leading to apoptosis and autophagy.
Caption: Proposed mechanism of action for benzoxazinone derivatives.
Mechanistic studies have revealed that treatment with these compounds leads to the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[2] This DNA damage subsequently triggers apoptosis, as evidenced by increased expression of caspase-7, and autophagy, indicated by elevated levels of LC3.[2][3] Furthermore, some derivatives have been shown to induce cell cycle arrest, contributing to their antiproliferative effects.[3]
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, potent cytotoxic activity against various cancer cell lines, and multi-faceted mechanism of action make them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this document provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and rationale for developing novel anti-inflammatory agents derived from the scaffold 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This core structure serves as a versatile starting material for the synthesis of various derivatives with potent anti-inflammatory properties. The following sections detail the synthesis strategies, key experimental protocols for biological evaluation, and the underlying mechanisms of action.
Introduction and Rationale
The 2H-1,4-benzoxazin-3(4H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, known for its broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The starting compound, this compound, is a key intermediate used in the synthesis of diverse pharmaceutical agents.[3] Its amino group at the 7-position provides a crucial handle for chemical modification, allowing for the introduction of various pharmacophores to modulate activity and selectivity.
Derivatives of this scaffold have shown promise in targeting key inflammatory pathways. For instance, certain modifications have led to compounds that significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] The mechanism of action for some of these derivatives involves the modulation of critical signaling pathways, including the Nrf2-HO-1 pathway, which plays a central role in the cellular response to oxidative stress and inflammation.[4][5][6]
Synthesis of Derivatives
The primary synthetic strategy involves the chemical modification of the 7-amino group of the parent molecule. A common approach is the condensation of the amino group with various carboxylic acids or acyl chlorides to form amide derivatives. Another strategy involves multi-step reactions to introduce more complex heterocyclic systems, such as 1,2,3-triazoles.[4][7]
General Synthesis Protocol: Amide Derivatives
A general method for synthesizing amide derivatives involves the reaction of 7-amino-2H-benzo[b][4][8]oxazin-3(4H)-one with a substituted benzoic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[7]
Protocol:
-
Dissolve 7-amino-2H-benzo[b][4][8]oxazin-3(4H)-one (1 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous solvent like DMF (N,N-Dimethylformamide).
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][9]
In Vitro Anti-inflammatory Evaluation
A crucial step in the development of these agents is the robust in vitro evaluation of their anti-inflammatory potential. The following are standard protocols used to assess the efficacy of the synthesized derivatives.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or BV-2 microglial cells).[4]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL).
-
Incubate for 24 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the cell supernatant using the Griess reagent.[4][6]
-
Determine cell viability using the MTT assay to rule out cytotoxicity-related effects.[4]
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
Measurement of Pro-inflammatory Cytokines
Protocol:
-
Culture cells and treat them with test compounds and LPS as described in the NO inhibition assay.
-
After the incubation period, collect the cell supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5]
In Vivo Anti-inflammatory Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic model for acute inflammation.[10][11]
Protocol:
-
Administer the test compounds or a vehicle control to rats orally or intraperitoneally.
-
After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Use a standard anti-inflammatory drug, such as Indomethacin or Diclofenac sodium, as a positive control.[10][13]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound ID | Concentration (µM) | NO Inhibition (%) | IL-6 Inhibition (IC₅₀, µM) | TNF-α Inhibition (%) | Cell Viability (%) |
| Derivative 1 | 10 | 55.2 ± 3.1 | 7.8 ± 0.6 | 62.1 ± 4.5 | >95 |
| Derivative 2 | 10 | 78.9 ± 4.2 | 5.1 ± 0.4 | 81.3 ± 5.0 | >95 |
| Resveratrol (Control) | 20 | 58.0 ± 2.5 | N/A | N/A | >95 |
Note: Data are representative and should be replaced with actual experimental results. IC₅₀ values represent the concentration required for 50% inhibition.[14]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Edema Inhibition at 3h (%) | Ulcerogenicity Index |
| Derivative 3d | 50 | 62.61 | 2.67 |
| Indomethacin (Control) | 10 | 68.34 | 4.15 |
Note: Data adapted from studies on similar benzoxazinone derivatives.[10][11]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathway: LPS-Induced Pro-inflammatory Cascade
This diagram illustrates how lipopolysaccharide (LPS) triggers a signaling cascade leading to the production of inflammatory mediators, which can be inhibited by the benzoxazinone derivatives.
Caption: LPS-induced inflammatory signaling pathway.
Signaling Pathway: Nrf2-HO-1 Antioxidant Response
This diagram shows the activation of the Nrf2-HO-1 pathway, a mechanism of action for some anti-inflammatory derivatives.[4][6]
Caption: Activation of the Nrf2-HO-1 antioxidant pathway.
Experimental Workflow
This diagram outlines the logical flow from chemical synthesis to biological evaluation.
Caption: Drug development workflow.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 12. sphinxsai.com [sphinxsai.com]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Novel Anticonvulsants Derived from 7-Amino-Benzoxazinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and preclinical evaluation of novel anticonvulsant agents based on the 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold. The methodologies outlined herein are based on published research and are intended to serve as a comprehensive guide for the discovery and characterization of new chemical entities in the field of epilepsy treatment.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiseizure medications with improved efficacy and better safety profiles remains a critical area of research. The 1,4-benzoxazinone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document focuses on the synthesis of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones and the established protocols for assessing their anticonvulsant potential and neurotoxicity.
Data Presentation
The anticonvulsant activity of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated using the maximal electroshock (MES) seizure model in mice. Neurotoxicity was assessed using the rotarod test. The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) are summarized in the table below.
| Compound ID | R | MES ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI) |
| 4a | H | 45.6 | >300 | >6.6 |
| 4b | 4-F | 31.7 | 228.2 | 7.2 |
| 4c | 4-Cl | 50.1 | >300 | >6.0 |
| 4d | 4-Br | 62.5 | >300 | >4.8 |
| 4e | 4-CH3 | 58.3 | >300 | >5.1 |
| 4f | 4-OCH3 | 73.4 | >300 | >4.1 |
| 4g | 2-F | 42.8 | >300 | >7.0 |
| 4h | 2-Cl | 48.2 | >300 | >6.2 |
| Phenytoin | - | 9.5 | 68.5 | 7.2 |
| Carbamazepine | - | 8.8 | 75.3 | 8.6 |
Note: Data is based on the findings reported for a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones. The most potent compound was identified as 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)[1]. Further mechanistic studies on compound 4b were conducted using subcutaneous pentylenetetrazole (scPTZ), isoniazid, and strychnine-induced seizure models, though quantitative data from these tests are not publicly available in the cited abstract[1].
Experimental Protocols
Synthesis of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones
The synthesis of the target compounds is achieved through a multi-step process starting from 2-amino-5-nitrophenol. A representative, detailed protocol is provided below.
Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (2)
-
To a solution of 2-amino-5-nitrophenol (1) in a suitable solvent (e.g., anhydrous dioxane), add chloroacetyl chloride in a dropwise manner at room temperature with constant stirring.
-
After the addition is complete, add potassium carbonate and reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2).
Step 2: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one (3)
-
Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2) in ethanol.
-
Add a reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O), portion-wise while stirring.
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling, pour the mixture into a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 7-amino-2H-1,4-benzoxazin-3(4H)-one (3).
Step 3: Synthesis of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones (4a-h)
-
Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (3) in a suitable solvent like ethanol.
-
Add the appropriate substituted benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium borohydride (NaBH4) in small portions and continue stirring for an additional 2-3 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compounds (4a-h).
Anticonvulsant and Neurotoxicity Screening Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of a test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: Electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Acclimatize animals to the laboratory conditions for at least 48 hours prior to the experiment.
-
Divide animals into groups (n=8-10 per group), including a vehicle control group and groups for different doses of the test compound.
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (typically 30-60 minutes post-administration), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group and determine the ED50 value using probit analysis.
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Objective: To evaluate the ability of a test compound to raise the seizure threshold, modeling absence and myoclonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Follow steps 1-3 from the MES test protocol for animal acclimatization, grouping, and drug administration.
-
At the time of peak drug effect, administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
An animal is considered protected if it does not exhibit clonic seizures.
-
Calculate the percentage of protected animals and determine the ED50.
-
Protocol 3: Rotarod Neurotoxicity Test
-
Objective: To assess motor coordination and identify potential neurological deficits induced by the test compound.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: Rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod (e.g., rotating at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials on the day before the test.
-
On the test day, administer the test compound or vehicle.
-
At the time of peak effect, place the mice on the rotating rod.
-
Record the time each animal remains on the rod over a period of 1-2 minutes.
-
An animal is considered to have failed the test if it falls off the rod three times within the observation period.
-
Determine the TD50, the dose at which 50% of the animals exhibit neurotoxicity.
-
Visualizations
Logical and Experimental Workflows
Caption: Experimental workflow for the synthesis and preclinical evaluation of novel 7-amino-benzoxazinone anticonvulsants.
Potential Signaling Pathways in Anticonvulsant Action
Caption: Hypothesized signaling pathways for the anticonvulsant action of 7-amino-benzoxazinone derivatives.
References
Application Notes and Protocols for the Purification of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the synthesis of various bioactive molecules. The following protocols are designed to offer robust and reproducible methods for obtaining this compound in high purity, suitable for downstream applications in pharmaceutical and agrochemical research.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide outlines two primary methods for purification: recrystallization and column chromatography, providing detailed protocols and expected outcomes.
Purification Strategy Overview
The purification of this compound typically follows its synthesis, which often involves the reduction of the corresponding nitro precursor, 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one. The crude product from this reaction may contain unreacted starting material, by-products, and residual reagents. The choice of purification technique will depend on the impurity profile and the desired final purity.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical outcomes for the purification of this compound using the described methods. The data is compiled from analogous reactions and general laboratory experience with similar aromatic amines.
| Technique | Solvents/Mobile Phase | Typical Recovery Yield | Initial Purity (Crude) | Final Purity | Advantages | Disadvantages |
| Recrystallization | Tetrahydrofuran (THF) / Hexane | 80-90% | ~85-95% | >98% | Simple, cost-effective, scalable. | May not remove closely related impurities. |
| Column Chromatography | Silica Gel (Hexane:Ethyl Acetate gradient) | 70-85% | ~85-95% | >99% | High resolution, effective for complex mixtures. | More time-consuming, requires more solvent. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from the purification of the analogous compound, 7-amino-2H-1,4-benzoxazin-3(4H)-one, and is expected to be effective for the title compound.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF), reagent grade
-
n-Hexane, reagent grade
-
Erhlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of THF to the flask to dissolve the crude product with gentle heating and stirring. Aim for a concentrated solution.
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Slowly add n-hexane to the warm solution while stirring until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of aromatic amines and can be optimized for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 0% to 50% ethyl acetate in n-hexane). A gradient of 10% increments is a good starting point.
-
Optional: To prevent streaking of the amine on the acidic silica gel, 1% triethylamine can be added to the mobile phase.
-
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Step-by-step workflow for the column chromatography protocol.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
By following these detailed protocols, researchers can consistently obtain high-purity this compound for their research and development needs.
Application Notes and Protocols for Testing 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, hereafter referred to as the "test compound." The proposed assays will evaluate its effects on cell viability, apoptosis, cell cycle progression, and key inflammatory signaling pathways.
Section 1: Cytotoxicity and Cell Viability Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps identify a suitable concentration range for subsequent mechanistic studies and provides initial insights into its potential as a cytotoxic agent.
1.1. MTT/MTS Assay for Cell Viability
The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Viable cells with active metabolism can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[5]
Experimental Protocol: MTT Assay [7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate for another 4 hours at 37°C, then mix each sample and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using MTT or MTS assays.
Section 2: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that can be modulated by therapeutic compounds.[9] The following assays can determine if the test compound induces apoptosis.
2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Experimental Protocol: Annexin V/PI Staining [10][11]
-
Cell Treatment: Seed cells (1 x 10⁶ cells) in a T25 flask and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[12]
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| Compound (Conc. 1) | ||||
| Compound (Conc. 2) | ||||
| Compound (Conc. 3) |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Section 3: Cell Cycle Analysis
Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases.[13] Flow cytometry analysis of DNA content can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
3.1. Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13][14] This allows for the differentiation of cell cycle phases.
Experimental Protocol: Cell Cycle Analysis [15][16]
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[15]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[15]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Compound (Conc. 1) | |||
| Compound (Conc. 2) | |||
| Compound (Conc. 3) |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Section 4: Anti-Inflammatory Activity Assays
Benzoxazinone derivatives have been reported to possess anti-inflammatory properties.[4] The following assays can be used to investigate the anti-inflammatory potential of the test compound.
4.1. Measurement of Pro-inflammatory Mediators
Lipopolysaccharide (LPS) is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 or THP-1 cell lines).[8][17] The effect of the test compound on the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified.
Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay) [18]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Experimental Protocol: Cytokine Measurement (ELISA) [17][19]
-
Cell Treatment and Stimulation: Follow the same procedure as for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for specific cytokines (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | ||||
| LPS Only | ||||
| LPS + Compound (Conc. 1) | ||||
| LPS + Compound (Conc. 2) | ||||
| LPS + Compound (Conc. 3) |
4.2. Analysis of Inflammatory Signaling Pathways
The anti-inflammatory effects of compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[8][20]
Signaling Pathways:
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
Caption: A representative MAPK (p38) signaling pathway.
Experimental Protocol: Western Blotting for Signaling Proteins [8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
The results can be presented as representative western blot images and bar graphs showing the quantification of protein band intensities (ratio of phosphorylated to total protein) relative to the control.
This comprehensive set of cell-based assays provides a robust framework for evaluating the biological activities of this compound. The data generated from these experiments will offer valuable insights into its potential as a therapeutic agent, guiding further preclinical development.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 18. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 20. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a substituted anthranilic acid to form the benzoxazinone ring, followed by the reduction of a nitro group to the desired amine.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
Step 1: Synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Question 1: The yield of the cyclization reaction is low. What are the possible causes and how can I improve it?
Answer: Low yields in the cyclization of 4-nitroanthranilic acid with acetic anhydride can stem from several factors.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reflux time and temperature are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: Acetic anhydride can participate in side reactions. Using a slight excess of acetic anhydride can help drive the reaction towards the desired product. However, a large excess can lead to purification challenges.
-
Hydrolysis of the Product: The benzoxazinone ring is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous reagents.
-
Purification Losses: The product can be lost during workup and purification. Optimize the extraction and recrystallization solvents and techniques to minimize such losses.
Troubleshooting Flowchart for Low Yield in Cyclization:
Caption: Troubleshooting logic for low yield in the cyclization step.
Question 2: I am observing the formation of byproducts during the cyclization. What are they and how can I avoid them?
Answer: The primary byproduct is often the N-acetylated anthranilic acid, which fails to cyclize. Formation of this can be minimized by ensuring appropriate reaction temperature and time. Overheating or prolonged reaction times can also lead to decomposition products. The use of a dehydrating agent can sometimes favor cyclization over simple acylation.
Step 2: Reduction of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Question 3: The reduction of the nitro group is incomplete. What could be the issue?
Answer: Incomplete reduction is a common issue in catalytic hydrogenation.
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or poisoned. Use fresh, high-quality catalyst. Certain functional groups or impurities from the previous step can act as catalyst poisons. Ensure the starting material is pure.
-
Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or the reaction time may be insufficient. Ensure a proper seal on your reaction vessel and consider increasing the hydrogen pressure or reaction time.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure efficient stirring.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.
Question 4: I am getting byproducts other than the desired amine during the reduction. What are they and how can I prevent their formation?
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] If the reaction is not driven to completion, these intermediates may be present in the final product mixture. Over-reduction, though less common for this specific transformation, could potentially affect other parts of the molecule if harsh conditions are used.
To minimize byproducts:
-
Optimize Catalyst Loading: Use an appropriate amount of catalyst. Too little may lead to incomplete reduction, while an excessive amount is wasteful and can complicate filtration.
-
Control Reaction Conditions: Adjust temperature and pressure. While higher temperature and pressure can increase the reaction rate, they might also promote side reactions. Start with milder conditions and optimize as needed.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.[2][3] These methods can sometimes offer better chemoselectivity.
Comparative Data on Nitro Group Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1-4 atm H₂, RT-50°C, Ethanol/Methanol | Clean workup, high yields | Catalyst poisoning, potential for over-reduction of other groups |
| Fe/CH₃COOH | Reflux | Inexpensive, good for sensitive functional groups | Stoichiometric waste, requires acidic conditions |
| SnCl₂/HCl | 0°C to RT | Mild conditions, good selectivity | Stoichiometric tin waste, requires acidic conditions |
| Sodium Dithionite | Aqueous solution | Mild, useful for water-soluble compounds | Can be sluggish, requires aqueous media |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitroanthranilic acid (1 equivalent).
-
Add acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 130-140°C) for 2-3 hours.[4]
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data from Literature for Similar Syntheses
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Cyclization | Anthranilic acid | Acetic anhydride, reflux, 3h | 2-Methyl-4H-3,1-benzoxazin-4-one | 100% (oily) | [4] |
| Cyclization | Anthranilic acid | Acetic anhydride, 35-40°C, 50-55 min | 2-Methyl-4H-3,1-benzoxazin-4-one | 79% (cryst.) | [4] |
Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification methods. The data provided is for the non-nitrated analog and serves as a general guideline.
This technical support guide is intended to assist researchers in navigating the common challenges associated with the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to proper laboratory safety procedures when handling the reagents and performing the reactions described.
References
Optimizing Reaction Yield for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This guide offers detailed experimental protocols, data-driven insights, and visual aids to address common challenges encountered during the synthesis, ensuring a higher reaction yield and purity.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step process, starting from 2-amino-5-nitrophenol. The general synthetic scheme involves N-acylation, intramolecular cyclization to form the benzoxazinone ring, and subsequent reduction of the nitro group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-chloropropionyl)-2-amino-5-nitrophenol
This step involves the acylation of 2-amino-5-nitrophenol with 2-chloropropionyl chloride.
Materials:
-
2-Amino-5-nitrophenol
-
2-Chloropropionyl chloride
-
Organic solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 2-amino-5-nitrophenol in the chosen organic solvent in a reaction vessel.
-
Add the base to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chloropropionyl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (see table below for optimization).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This step involves the intramolecular cyclization of the N-acylated intermediate to form the benzoxazinone ring.
Materials:
-
N-(2-chloropropionyl)-2-amino-5-nitrophenol
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Acetone, DMF)
Procedure:
-
Dissolve the crude N-(2-chloropropionyl)-2-amino-5-nitrophenol in the chosen solvent.
-
Add the base to the solution and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amino group using catalytic transfer hydrogenation.
Materials:
-
7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen donor (e.g., Ammonium formate, Formic acid)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Suspend 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one in the chosen solvent in a reaction flask.
-
Add the hydrogen donor to the suspension.
-
Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guides and FAQs
General Issues
Q1: My overall yield is consistently low. What are the most critical factors to consider?
A1: Low overall yield can result from issues at any of the three stages. Key factors include the purity of starting materials, reaction conditions (temperature, time, and choice of reagents), and efficient purification. Pay close attention to the optimization tables below for each step. Also, ensure anhydrous conditions, especially during the N-acylation and cyclization steps, as water can lead to side reactions like the hydrolysis of the benzoxazinone ring.[1]
Step 1: N-acylation
Q2: I am observing multiple spots on my TLC plate during the N-acylation step. What could be the side products?
A2: Besides the desired N-acylated product, you might be observing unreacted 2-amino-5-nitrophenol, O-acylated product, or di-acylated product (on both the amino and hydroxyl groups). To favor N-acylation, ensure slow addition of the acyl chloride at a low temperature and use a suitable base.
Q3: The N-acylation reaction is not going to completion. What can I do?
A3: Ensure that the 2-chloropropionyl chloride is of high purity and has not hydrolyzed. You can also try increasing the reaction time or using a slight excess of the acylating agent. A stronger base might also drive the reaction forward, but be cautious of potential side reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| Solvent | Dichloromethane | Toluene | Acetonitrile | Toluene often gives cleaner reactions. |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Triethylamine is a common and effective choice. |
| Temperature | 0 °C to RT | RT | 50 °C | Lower temperatures (0 °C) during addition are crucial. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Monitor by TLC; typically 2-6 hours. |
Step 2: Intramolecular Cyclization
Q4: The cyclization to form the benzoxazinone ring is slow or incomplete. How can I improve it?
A4: The choice of base and solvent is critical for this step. A stronger base like sodium hydride in an aprotic polar solvent like DMF can be more effective than potassium carbonate in acetone, but may require more careful handling. Increasing the reaction temperature can also improve the rate, but monitor for decomposition.
Q5: I am getting a significant amount of a byproduct that is not the desired benzoxazinone. What could it be?
A5: A common side reaction is the hydrolysis of the benzoxazinone ring, especially if water is present in the reaction mixture.[1] This will lead to the formation of the corresponding amino acid derivative. Ensure you are using anhydrous solvents and reagents. Another possibility is the formation of polymeric materials, especially with strong bases and high temperatures.
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaH is generally more effective for this cyclization. |
| Solvent | Acetone | DMF | THF | DMF is a good choice for reactions with NaH. |
| Temperature | Reflux (Acetone) | 80 °C (DMF) | Reflux (THF) | Higher temperatures in DMF can be beneficial. |
| Reaction Time | 4 hours | 8 hours | 16 hours | Typically requires several hours; monitor by TLC. |
Step 3: Catalytic Transfer Hydrogenation
Q6: The reduction of the nitro group is incomplete. What should I check?
A6: The activity of the Pd/C catalyst is paramount. Ensure you are using a fresh or properly stored catalyst. The efficiency of the hydrogen donor is also important; ammonium formate is a common and effective choice. You can try increasing the catalyst loading or the amount of the hydrogen donor. Gentle heating can sometimes accelerate the reaction.
Q7: I am observing dehalogenation or other side reactions during the reduction. How can I avoid this?
A7: While less of a concern with the 2-methyl group compared to aromatic halogens, over-reduction can occur. Using milder conditions (e.g., room temperature) and carefully monitoring the reaction progress can help. If dehalogenation were an issue with other substrates, switching to a different catalyst like platinum on carbon (Pt/C) might be beneficial.[1]
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| Catalyst | 10% Pd/C | 5% Pd/C | Raney Nickel | 10% Pd/C is standard and effective. |
| Hydrogen Donor | Ammonium Formate | Formic Acid | Hydrazine | Ammonium formate is a safe and efficient choice. |
| Solvent | Methanol | Ethanol | Ethyl Acetate | Methanol or ethanol are commonly used. |
| Temperature | Room Temperature | 50 °C | Reflux | Room temperature is often sufficient. |
Troubleshooting Logic Diagram
References
Technical Support Center: Stability and Degradation Studies of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability and degradation studies of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided herein is extrapolated from studies on structurally related benzoxazinone derivatives, such as DIMBOA and DIBOA. These guidelines are intended to serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the degradation of other benzoxazinoids, the primary degradation pathway likely involves the hydrolysis of the lactam and ether linkages within the 1,4-benzoxazin-3(4H)-one core structure.[1] Under acidic or basic conditions, ring-opening is a probable first step. Oxidative conditions may lead to the formation of N-oxide or hydroxylated derivatives.
Q2: Which analytical techniques are most suitable for stability-indicating assays of this compound?
Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products.[2] For peak purity assessment and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[3]
Q3: What are the typical stress conditions used in forced degradation studies for benzoxazinone derivatives?
Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress to assess its intrinsic stability.[4] Standard conditions often include:
-
Acidic: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C)
-
Basic: 0.1 M NaOH at room or elevated temperatures
-
Oxidative: 3-30% H₂O₂ at room temperature
-
Thermal: Dry heat (e.g., 80-100 °C) or in solution
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines
Q4: How can I ensure mass balance in my stability studies?
Achieving mass balance, where the sum of the assay of the parent compound and its degradation products equals the initial assay, is crucial. If you observe a significant loss in mass balance, it could indicate the formation of non-UV active degradants, volatile compounds, or substances that are not eluted from the HPLC column. In such cases, consider using a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, or employ a different chromatographic method.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH, column type, or gradient. | Optimize the mobile phase pH to control the ionization of the amino group. Screen different C18 or phenyl-hexyl columns. Adjust the gradient slope for better separation of closely eluting peaks. |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Emergence of unexpected degradation products. | Interaction with excipients, impurities in reagents, or secondary degradation. | Analyze a placebo formulation to rule out excipient interference. Use high-purity solvents and reagents. Perform time-course studies to identify primary and secondary degradation products. |
| Difficulty in identifying a major degradant by LC-MS. | Low ionization efficiency of the degradant or complex fragmentation pattern. | Try different ionization sources (e.g., APCI instead of ESI). Perform MS/MS fragmentation at different collision energies to obtain more structural information. Consider isolation and NMR analysis for definitive structure elucidation. |
| The compound appears stable under all stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor, the temperature, or the duration of the study. However, be cautious not to use unrealistically harsh conditions that would not be encountered in normal storage or use. |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to UV (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
-
Data Evaluation: Calculate the percentage degradation and assess peak purity. For unknown peaks, proceed with LC-MS analysis for mass determination and fragmentation analysis.
Quantitative Data Summary
The following table presents a hypothetical summary of forced degradation results for this compound. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 80°C, 24h | 15.2 | 2 | 197.08 |
| 0.1 M NaOH, 60°C, 8h | 28.5 | 3 | 166.07 |
| 6% H₂O₂, RT, 24h | 8.7 | 1 | 194.07 |
| Thermal (solid), 100°C, 48h | < 2.0 | 0 | - |
| Photolytic (solution) | 12.1 | 2 | 192.05 |
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Studies
Caption: General experimental workflow for forced degradation studies.
References
- 1. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Benzoxazinone Synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with poor yield in benzoxazinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is very low. Where should I start troubleshooting?
Low overall yield can stem from several factors throughout the synthesis process. A systematic approach is crucial to identify the root cause. Key areas to investigate include the purity of starting materials, the efficiency of the cyclization step, and product loss during workup and purification.[1]
-
Starting Material Purity: Impurities in precursors like anthranilic acid can significantly hinder the reaction.[1][2]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically reduce yield.[1]
-
Side Reactions: The formation of unwanted side products consumes starting materials.[1]
-
Purification Loss: The product may be lost during extraction, recrystallization, or chromatography.[1][3]
Below is a logical workflow to diagnose the issue.
Q2: The key cyclization step to form the benzoxazinone ring is inefficient. How can I improve it?
The cyclization of an N-acyl anthranilic acid derivative is the critical step in forming the benzoxazinone ring. Its efficiency is highly dependent on the choice of dehydrating agent or catalyst and the reaction solvent. Traditional methods often use reagents like acetic anhydride, which can require harsh conditions.[4][5][6]
Key Strategies for Improvement:
-
Catalyst Selection: Modern catalytic methods often provide higher yields under milder conditions. Copper (Cu) and Palladium (Pd) catalysts are effective, as are non-metal options like cyanuric chloride.[2][7][8]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. While some reactions work well in solvents like toluene or DMF, solvent-free methods have also been developed and show excellent yields.[4][9]
-
Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor progress using TLC or LC-MS to avoid premature workup or degradation from prolonged heating.
The diagram below illustrates the central role of the cyclizing agent.
Q3: Which catalyst and solvent combination is best for my synthesis?
The optimal combination depends on your specific substrate. However, comparative studies offer excellent guidance. For instance, copper-catalyzed methods are often highlighted for being cost-effective and efficient.[2] Palladium catalysts are praised for their high functional group tolerance.[2][7]
Table 1: Comparison of Catalytic Systems for Benzoxazinone Synthesis
| Catalyst System | Typical Solvent | Advantages | Considerations | Yield Range |
|---|---|---|---|---|
| CuCl | DMF | Cost-effective, mild conditions.[2][10] | May be sensitive to strong electron-withdrawing groups.[10] | Up to 87%[10] |
| Palladium (Pd) | Toluene, Dioxane | Excellent functional group tolerance, high atom economy.[2][7] | Higher cost than copper, potential for catalyst poisoning. | Good to excellent[7] |
| Cyanuric Chloride | Toluene, THF | Readily available, mild conditions, high yields.[2][8][9] | Requires a base (e.g., triethylamine) for activation.[2] | 45-80%[8][9] |
| Iodine (I₂) | DMSO | Transition-metal-free, uses an affordable oxidant (oxone).[2][10] | Yields can be lowered by electron-withdrawing groups.[3] | 69-85%[3] |
| Solvent-Free | Bentonite/Silica Gel | Environmentally friendly, simple, short reaction times.[4] | Requires melting of the reaction mixture. | Good to excellent[4] |
Q4: I suspect product loss during purification. What are the best practices?
Product loss during purification is a common issue that can severely impact final yield. Benzoxazinones can sometimes be susceptible to hydrolytic decomposition, especially during silica gel column chromatography.[3]
Table 2: Troubleshooting Purification Issues
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low recovery after column chromatography | Product is hydrolytically unstable on silica gel.[3] | 1. Minimize contact time with silica. 2. Use a less polar solvent system to speed up elution. 3. Consider alternative purification like recrystallization. |
| Oily product that won't crystallize | Residual solvent or minor impurities are present. | 1. Dry the product under high vacuum. 2. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. |
| Product co-elutes with a byproduct | Byproduct has similar polarity to the desired product. | 1. Optimize the solvent system for chromatography (e.g., use a gradient elution). 2. Attempt recrystallization from a different solvent system. |
| Product appears to degrade during workup | Instability in acidic or basic aqueous wash conditions. | 1. Use mild wash conditions (e.g., saturated sodium bicarbonate instead of NaOH). 2. Minimize the time the product is in the aqueous phase. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-4H-benzo[d][11][12]oxazin-4-ones
This protocol is adapted from a one-pot CuCl-catalyzed decarboxylative coupling approach.[10]
Materials:
-
Anthranilic acid (1.0 mmol)
-
α-Keto acid (e.g., Phenylglyoxylic acid) (1.2 mmol)
-
Copper(I) chloride (CuCl) (10 mol%)
-
DIPEA (Diisopropylethylamine) (2.0 mmol)
-
DMF (Dimethylformamide), anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anthranilic acid, α-keto acid, CuCl, and DIPEA.
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the pure benzoxazinone.
Protocol 2: Cyclization using Cyanuric Chloride
This protocol is based on the use of cyanuric chloride as a mild and efficient cyclizing agent.[8][9]
Materials:
-
N-acyl anthranilic acid (1.0 mmol)
-
Cyanuric chloride (0.5 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
Toluene, anhydrous (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-acyl anthranilic acid in anhydrous toluene (10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.0 mmol) to the solution.
-
In a separate flask, dissolve cyanuric chloride (0.5 mmol) in a small amount of anhydrous toluene.
-
Slowly add the cyanuric chloride solution to the reaction mixture at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of triethylamine hydrochloride will form. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or ether) to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Bot Verification [chiet.edu.eg]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Aminobenzoxazinone Compound Purification
This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the purification of aminobenzoxazinone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing aminobenzoxazinone derivatives?
A1: Common impurities include unreacted starting materials like anthranilic acid, residual coupling reagents, and byproducts from side reactions.[1] Hydrolytic decomposition of the benzoxazinone ring can also occur, especially during aqueous workups or chromatography on silica gel.[2]
Q2: My aminobenzoxazinone compound appears to be degrading during silica gel column chromatography. What can I do?
A2: Aminobenzoxazinones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis.[2] Consider using a deactivated silica gel (e.g., treated with triethylamine) or switching to an alternative stationary phase like alumina. Alternatively, purification by recrystallization might be a better option if a suitable solvent system can be found.
Q3: What is the best way to remove unreacted anthranilic acid from my crude product?
A3: Unreacted anthranilic acid is often easily removed. Since it is soluble in water, it can typically be washed away during the workup.[1] An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can also effectively remove acidic starting materials.
Q4: I'm observing a low yield after purification. What are the potential causes?
A4: Low yields can stem from several factors.[3][4] In the context of aminobenzoxazinone purification, common issues include product loss due to degradation on silica gel, incomplete extraction from the aqueous phase during workup, or the formation of insoluble aggregates.[2][4] Optimizing reaction conditions and purification methods is crucial.[3]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product Degradation on Silica Gel | The benzoxazinone ring can be susceptible to hydrolysis on acidic silica.[2] Try neutralizing the silica gel by preparing a slurry with a small percentage of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Poor Solubility in Eluent | If the compound has low solubility in the chosen eluent system, it may not move efficiently through the column. This can lead to broad peaks and poor recovery. Experiment with different solvent systems to find one that provides good solubility and separation. |
| Irreversible Adsorption | Highly polar aminobenzoxazinones may bind too strongly to the silica gel. Consider using a more polar eluent system or reverse-phase chromatography if the compound is sufficiently nonpolar. |
| Precipitation on the Column | Concentrated fractions can sometimes lead to precipitation of the product on the column, causing blockages and low recovery.[5] If this occurs, try loading a more dilute solution of your crude product. |
Problem 2: Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurity | If an impurity has a similar polarity to your desired compound, separation by standard chromatography can be challenging. Try using a different eluent system with varying solvent polarities to improve separation. A shallow elution gradient can also enhance resolution.[5] |
| Formation of a Stable Adduct | In some cases, the product may form a stable adduct with an impurity or solvent molecule. Analyze the "impure" fraction by LC-MS or NMR to identify the nature of the co-eluting species. |
| Isomeric Byproducts | The synthesis may have produced isomeric byproducts that are difficult to separate. High-performance liquid chromatography (HPLC) with a specialized column may be necessary for effective separation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying aminobenzoxazinone compounds using flash column chromatography on silica gel.
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
2. Sample Preparation and Loading:
-
Dissolve the crude aminobenzoxazinone product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate).[6]
-
Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Combine the pure fractions containing the aminobenzoxazinone product.
4. Product Recovery:
-
Concentrate the combined pure fractions under reduced pressure to obtain the purified product.[6]
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective alternative to chromatography, especially for thermally stable compounds.
1. Solvent Selection:
-
Choose a solvent in which the aminobenzoxazinone compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, or mixtures thereof.
2. Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
General Purification Workflow
Caption: General purification workflow for aminobenzoxazinone compounds.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. neb.com [neb.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Production of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic pathway involves a two-step process. The first step is the synthesis of the nitro-intermediate, 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, from 2-amino-5-nitrophenol and an appropriate C2 synthon like ethyl 2-bromopropionate. The second step involves the catalytic hydrogenation of the nitro group to the desired amino functionality.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can arise from several sources:
-
Starting materials: Purity of 2-amino-5-nitrophenol and ethyl 2-bromopropionate is crucial.
-
Side reactions during cyclization: Incomplete cyclization or side reactions of the starting materials can lead to unwanted by-products.
-
Incomplete reduction: During the hydrogenation step, incomplete conversion of the nitro group can leave residual nitro-intermediate.
-
Over-reduction or side reactions during hydrogenation: The formation of hydroxylamines or other reduced species can occur.
-
Degradation of the final product: The amino group can be susceptible to oxidation, especially if not handled under an inert atmosphere.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is highly recommended.[1][2][3]
Q4: What are the critical parameters to control during the catalytic hydrogenation step?
The key parameters for a clean and complete reduction of the nitro group are:
-
Catalyst selection and loading: Palladium on carbon (Pd/C) is a commonly used catalyst. The loading should be optimized to ensure a reasonable reaction time without promoting side reactions.
-
Hydrogen pressure: Adequate hydrogen pressure is necessary for the reaction to proceed to completion.
-
Temperature: The reaction is typically run at or slightly above room temperature. Higher temperatures can increase the rate of side reactions.
-
Solvent: A protic solvent like ethanol or methanol is generally suitable.
-
Reaction time: The reaction should be monitored until the starting material is fully consumed to avoid incomplete reduction.
Q5: My final product is discolored. What could be the cause?
Discoloration, often a pinkish or brownish hue, is typically due to the oxidation of the aromatic amine product. To prevent this, it is advisable to perform the final work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to store the final product protected from light and air.
Troubleshooting Guides
Issue 1: Low Yield of 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate)
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material (2-amino-5-nitrophenol) is fully consumed. If the reaction stalls, consider adding a slight excess of ethyl 2-bromopropionate. |
| Sub-optimal reaction temperature | Ensure the reaction temperature is maintained as per the protocol. For the reaction of 2-amino-5-nitrophenol with ethyl 2-bromopropionate, a moderately elevated temperature (e.g., 50-70 °C) is often required. |
| Ineffective base | The choice and amount of base are critical for the cyclization step. A non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate should be used in slight excess. Ensure the base is dry. |
| Poor quality of starting materials | Verify the purity of 2-amino-5-nitrophenol and ethyl 2-bromopropionate by analytical techniques like NMR or HPLC before starting the synthesis. |
Issue 2: Presence of Impurities after Catalytic Hydrogenation
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | HPLC, LC-MS (distinct molecular ion peak) | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring. |
| 7-Hydroxylamino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | LC-MS (molecular ion peak at M+16 compared to the product) | Optimize catalyst and reaction conditions. A slightly elevated temperature might help to drive the reaction to the full amine. |
| Over-reduction products (e.g., cleavage of the benzoxazine ring) | NMR, LC-MS | Use a less active catalyst or milder reaction conditions (lower temperature and pressure). |
| Catalyst poisoning | - | Ensure starting materials and solvent are free from sulfur-containing compounds or other known catalyst poisons. |
Issue 3: Difficulty in Purifying the Final Product
| Problem | Suggested Purification Technique |
| Product contaminated with polar impurities | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Product contaminated with non-polar impurities | Column chromatography on silica gel. To prevent streaking of the amine on the silica, a small amount of a volatile base like triethylamine (0.1-1%) can be added to the eluent. |
| Baseline impurities that are difficult to separate | Preparative HPLC can be employed for high-purity requirements. |
| Product is an oil or difficult to crystallize | Conversion to a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can be regenerated by treatment with a mild base. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 2-amino-5-nitrophenol (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of this compound
-
Dissolve 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm, or MS detector.
-
Injection Volume: 10 µL
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential sources of impurities in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Scale-Up Synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the scale-up synthesis of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This versatile compound serves as a crucial building block in the development of various bioactive molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable approach is a two-step synthesis. The first step involves the formation of the nitro-intermediate, 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, from a suitable starting material like 2-amino-5-nitrophenol. The second step is the catalytic hydrogenation of the nitro group to the desired amino functionality. This method avoids harsh reagents and generally proceeds with high yields.
Q2: What are the critical process parameters to control during the scale-up of the cyclization step (Step 1)?
When scaling up the synthesis of the 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate, the following parameters are critical:
-
Temperature Control: The reaction can be exothermic. A robust cooling system is necessary to maintain a consistent temperature and prevent runaway reactions or the formation of impurities.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage the reaction exotherm and ensure homogenous mixing.
-
Solvent Selection: The solvent must be appropriate for the reaction temperature, facilitate heat transfer, and allow for easy product isolation (e.g., crystallization) on a large scale.
-
Mixing Efficiency: Adequate agitation is required to ensure good mass and heat transfer, which becomes more challenging in larger reactors.
Q3: What are the key considerations for the catalytic hydrogenation of the nitro-intermediate (Step 2) at scale?
Scaling up the reduction of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one requires careful attention to:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[2] At scale, minimizing the catalyst loading (e.g., from 5 mol% to 1-2 mol%) is economically important. Catalyst activity and batch-to-batch consistency are critical.
-
Hydrogen Pressure & Safety: The reaction is run under hydrogen pressure. The reactor must be rated for the intended pressure, and all safety protocols for handling flammable gases must be strictly followed. The optimal pressure can improve reaction kinetics and drive the reaction to completion.
-
Mass Transfer: Efficient mixing is vital to ensure good contact between the solid catalyst, the liquid substrate solution, and the hydrogen gas. Baffling in the reactor and an appropriate impeller design are important.
-
Catalyst Filtration: After the reaction, the solid catalyst must be safely removed. Spark-free filtration systems (e.g., enclosed filter press) are mandatory due to the pyrophoric nature of dry Pd/C. The catalyst should be kept wet with solvent or water during handling.
Q4: What are potential impurities, and how can they be minimized during scale-up?
Common impurities can include starting materials, partially reduced intermediates (e.g., hydroxylamine or azo compounds), or byproducts from side reactions. To minimize them:
-
Purity of Starting Materials: Use high-purity 2-amino-5-nitrophenol to avoid introducing impurities from the start.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction's progress and ensure it goes to completion, minimizing residual starting materials or intermediates.
-
Controlled Conditions: Strict control over temperature and reagent stoichiometry can prevent the formation of many temperature-related byproducts.
-
Purification: Develop a robust crystallization procedure for both the intermediate and the final product. Key variables to optimize include solvent/anti-solvent system, cooling profile, and seeding strategy.
Scale-Up Process Workflow
The following diagram illustrates a typical workflow for the scale-up synthesis of this compound.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Cyclization (Step 1) | Incomplete reaction due to insufficient temperature or time. | Monitor reaction with HPLC. If incomplete, consider extending reaction time or slightly increasing temperature (within stable limits). |
| Side product formation from excessive heat. | Ensure the reactor's temperature control system is accurate. Check for hot spots. | |
| Poor quality of base or starting materials. | Verify the purity and activity of all reagents before charging them to the reactor. | |
| Incomplete Nitro Reduction (Step 2) | Inactive or poisoned catalyst. | Use a fresh batch of catalyst. Ensure starting materials are free of catalyst poisons like sulfur or heavy metals. |
| Insufficient hydrogen supply or system leak. | Perform a pressure test on the hydrogenation system before starting. Ensure a continuous and adequate supply of hydrogen. | |
| Poor mass transfer of hydrogen gas into the liquid phase. | Increase the agitation speed to improve gas dispersion. Ensure the impeller design is suitable for gas-liquid reactions. | |
| Product Purity Issues | Inefficient crystallization. | Re-evaluate the crystallization solvent system. Implement a controlled cooling profile and consider seeding to improve crystal size and purity. |
| Catalyst carry-over into the final product. | Use a finer filter medium for catalyst removal. Consider a secondary polishing filtration step. |
Troubleshooting Decision Tree: Incomplete Nitro Reduction
Caption: A decision tree for troubleshooting incomplete reduction.
Quantitative Data Summary
The following table presents typical parameters for lab and pilot scales. Actual values must be determined through process development studies.
| Parameter | Step 1: Cyclization (Lab) | Step 1: Cyclization (Pilot) | Step 2: Reduction (Lab) | Step 2: Reduction (Pilot) |
| Scale | 10-50 g | 5-20 kg | 10-50 g | 5-20 kg |
| Key Reagent | Ethyl 2-bromopropanoate (1.1 eq) | Ethyl 2-bromopropanoate (1.05-1.1 eq) | Hydrogen (H₂) | Hydrogen (H₂) |
| Catalyst | N/A | N/A | 10% Pd/C (5 mol%) | 10% Pd/C (1-5 mol%) |
| Solvent | DMF or Acetonitrile | Toluene or 2-MeTHF | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | 80-100 °C | 80-100 °C | 25-40 °C | 30-50 °C |
| Pressure | Atmospheric | Atmospheric | 50 psi | 50-100 psi |
| Typical Yield | 85-95% | 80-90% | 95-99% | 92-98% |
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific laboratory or plant conditions.
Protocol 1: Synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate)
-
Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2-amino-5-nitrophenol (1.0 eq) and a suitable solvent (e.g., DMF, 5-10 L/kg).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0-2.5 eq), to the mixture.
-
Heating: Heat the stirred suspension to the target temperature (e.g., 80 °C).
-
Reagent Addition: Slowly add ethyl 2-bromopropanoate (1.05-1.1 eq) via an addition funnel or pump over 1-2 hours, maintaining the internal temperature.
-
Reaction: Maintain the reaction mixture at 80-90 °C for 4-8 hours, or until in-process control (e.g., HPLC) shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Crystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge a hydrogenation-rated reactor with 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), a solvent (e.g., methanol, 10-20 L/kg), and 10% Palladium on Carbon (1-5 mol%, 50% wet).
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 35 °C). The reaction is often exothermic and may require initial cooling.
-
Reaction: Maintain the reaction under vigorous stirring. Monitor the reaction by hydrogen uptake and/or HPLC analysis. The reaction is typically complete in 2-6 hours.
-
Catalyst Removal: After cooling and venting the hydrogen, purge the reactor with nitrogen. Filter the mixture through a bed of celite to remove the Pd/C catalyst. Crucially, never allow the catalyst to dry. Wash the filter cake with fresh solvent.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, recrystallize the product from a suitable solvent system to achieve the desired purity.
References
Benzoxazinone Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of benzoxazinone and its derivatives. The following frequently asked questions and troubleshooting guides are formatted to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4H-3,1-benzoxazin-4-ones?
The most prevalent methods for the synthesis of 4H-3,1-benzoxazin-4-ones typically start from anthranilic acid or its derivatives. Key synthetic pathways include:
-
Reaction of anthranilic acids with acid anhydrides: Heating anthranilic acid with an excess of an acid anhydride, such as acetic anhydride, is a classic method to produce 2-alkyl-substituted benzoxazinones.[1]
-
Reaction of anthranilic acids with acid chlorides: This method involves the acylation of anthranilic acid with an acid chloride, often in the presence of a base like pyridine or triethylamine, to form an N-acyl anthranilic acid intermediate, which is then cyclized.[1][2][3] Using two equivalents of the acid chloride can directly yield the benzoxazinone.[1][3]
-
Cyclization of N-acyl anthranilic acids: Pre-synthesized N-acyl anthranilic acids can be cyclized using dehydrating agents like acetic anhydride, polyphosphoric acid, or cyanuric chloride.[1][2][4]
Q2: I am observing a significantly low yield in my benzoxazinone synthesis. What are the potential causes and how can I improve it?
Low yields are a common issue and can stem from several factors. Refer to the detailed troubleshooting section below for a step-by-step guide to diagnosing and resolving this problem. Key areas to investigate include incomplete reaction, side reactions, product decomposition, and inefficient purification.
Q3: My reaction mixture shows the formation of a significant amount of a ring-opened product (N-acyl anthranilic acid) instead of the desired benzoxazinone. How can I prevent this?
Ring-opening of the benzoxazinone ring is a frequent side reaction, often caused by the presence of nucleophiles, particularly water, in the reaction mixture. Here are some strategies to minimize ring-opening:
-
Ensure anhydrous conditions: Use dry solvents and reagents. Drying agents can be employed to remove residual moisture.
-
Control reaction stoichiometry: In reactions involving acid chlorides, using an excess of the acylating agent can favor the formation of the cyclized product over the intermediate N-acyl anthranilic acid.[5]
-
Choice of cyclizing agent: For the cyclization of N-acyl anthranilic acids, stronger dehydrating agents can be more effective in promoting ring closure.
Q4: What are the best practices for purifying benzoxazinones?
Purification of benzoxazinones is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, ether, or mixtures of hexane and ethyl acetate.
-
Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent depends on the polarity of the specific benzoxazinone derivative. A gradient of hexane and ethyl acetate is often a good starting point. It is important to note that some benzoxazinone derivatives can be sensitive to hydrolysis on silica gel, which may lead to decomposition.[6]
Troubleshooting Guide
Problem 1: Low Yield of Benzoxazinone
A low yield of the desired benzoxazinone product is a frequent challenge. This guide provides a systematic approach to identifying and addressing the root cause.
Initial Assessment:
-
Confirm the identity of the product: Use techniques like NMR, IR, and mass spectrometry to verify that the isolated product is indeed the target benzoxazinone.
-
Analyze the crude reaction mixture: Use TLC or crude NMR to identify the presence of starting materials, the intermediate N-acyl anthranilic acid, or other side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low benzoxazinone yield.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Reaction | TLC or crude NMR shows significant amounts of unreacted starting materials. | - Increase reaction time. - Increase reaction temperature. - Verify the purity and reactivity of starting materials and reagents. |
| Ring-Opening/Hydrolysis | A major spot/signal corresponding to the N-acyl anthranilic acid is observed in the crude analysis. | - Ensure strictly anhydrous reaction conditions. - Use a greater excess of the acylating/cyclizing agent (e.g., acetic anhydride, acid chloride).[5] - For cyclization of N-acyl anthranilic acids, consider using a more potent dehydrating agent. |
| Side Product Formation | Multiple unexpected spots on TLC or signals in the crude NMR. | - Optimize reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. - Investigate alternative solvents or catalysts that may offer higher selectivity. |
| Product Decomposition during Workup/Purification | Significant loss of material during extraction or column chromatography. | - Minimize exposure to acidic or basic aqueous solutions during workup. - If using column chromatography, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. Some benzoxazinones are prone to hydrolysis on silica.[6] |
Problem 2: Difficulty in Purifying the Benzoxazinone Product
Challenges in purification can arise from the presence of closely related impurities or product instability.
Purification Troubleshooting Workflow:
Caption: Decision-making workflow for purifying benzoxazinones.
Purification Strategies:
| Impurity Type | Suggested Purification Method | Tips and Considerations |
| Unreacted Anthranilic Acid | Aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction. | Anthranilic acid is amphoteric but will be extracted into the aqueous basic layer as its carboxylate salt. |
| N-acyl Anthranilic Acid (Ring-Opened Product) | Column chromatography on silica gel. | The N-acyl anthranilic acid is typically more polar than the corresponding benzoxazinone. A less polar eluent system will elute the benzoxazinone first. |
| Non-polar Side Products | Column chromatography or recrystallization. | Optimize the solvent system for recrystallization to selectively precipitate the desired product. |
| Baseline Streaking on TLC | Product decomposition on silica gel. | Try using neutral alumina for column chromatography or add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
This protocol is adapted from a procedure utilizing a cyclizing agent at room temperature.[2]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform.
-
To the stirred solution, add benzoyl chloride (1 equivalent) dropwise at room temperature.
-
Continue stirring the mixture for 2 hours.
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
-
Add the cyanuric chloride/DMF solution to the reaction mixture and stir for an additional 4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into a mixture of distilled water and ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cyclization of N-Acyl Anthranilic Acid to a 2-Substituted-4H-3,1-benzoxazin-4-one
This protocol describes a solvent-free method for the cyclization of N-acyl anthranilic acids.[4]
Materials:
-
N-acyl anthranilic acid derivative
-
Silica gel or bentonite
-
Chloroform (for initial mixing)
Procedure:
-
Dissolve the N-acyl anthranilic acid (1 equivalent) in a minimal amount of chloroform.
-
Add silica gel or bentonite (approximately 1 g per 1 mmol of starting material) to the solution and mix thoroughly.
-
Evaporate the chloroform to obtain a dry, free-flowing powder.
-
Heat the mixture to the melting point of the corresponding N-acyl anthranilic acid for approximately 4 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product from the solid support with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the crude benzoxazinone, which can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Anthranilic acid, Benzoyl chloride | Triethylamine, Cyanuric chloride/DMF | Chloroform | Room Temp. | 6 h | 92 | [2] |
| Anthranilic acid, 4-Nitrobenzoyl chloride | Triethylamine, Cyanuric chloride/DMF | Chloroform | Room Temp. | 6 h | 86 | [2] |
| N-Benzoylanthranilic acid | Silica gel | Solvent-free | Melting Point | 4 min | 95 | [4] |
| N-(4-Chlorobenzoyl)anthranilic acid | Bentonite | Solvent-free | Melting Point | 4 min | 96 | [4] |
| Anthranilic acid, Benzoyl chloride (2 equiv.) | Pyridine | Pyridine | Reflux | - | High | [3] |
| N-Phthaloylglycine, Anthranilic acid | Thionyl chloride, Triethylamine, Cyanuric chloride | Chloroform, Toluene | Reflux | >1 week | 45 (overall) | [7][8] |
Disclaimer: This guide is intended for informational purposes for trained research professionals. All experiments should be conducted with appropriate safety precautions. The provided protocols and troubleshooting advice may require optimization for specific substrates and laboratory conditions.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The comparative data presented herein, including half-maximal inhibitory concentrations (IC50), is supported by a review of published experimental findings. Detailed methodologies for representative kinase inhibition assays are also provided to aid in the interpretation and replication of such studies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of selected 2H-1,4-benzoxazin-3(4H)-one derivatives and well-established kinase inhibitors against their respective primary targets. A lower IC50 value indicates greater potency.
Table 1: Comparison of EGFR Inhibitors
| Compound | Compound Type | Target Kinase | IC50 |
| Compound 12g | 2H-1,4-benzoxazin-3(4H)-one–amide hybrid | EGFR | 0.46 µM |
| Compound 4a | 2H-[1][2]oxazino[2,3-f]quinazoline derivative | EGFR | 12.36 nM |
| Erlotinib | Quinazolinamine | EGFR | 2 nM |
Table 2: Comparison of KDR (VEGFR-2) Inhibitors
| Compound | Compound Type | Target Kinase | IC50 |
| Compound 16 | 2,3-dihydro-1,4-benzoxazine derivative | KDR | < 1 nM |
| Sorafenib | Diarylurea | KDR | 90 nM |
Table 3: Comparison of ABL Kinase Inhibitors
| Compound | Compound Type | Target Kinase | IC50 |
| 1,4-Benzoxazin-3-one Derivative | 1,4-Benzoxazin-3-one | ABL | Data not available |
| Imatinib | 2-Phenylaminopyrimidine | ABL | 38 nM[3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols: Kinase Inhibition Assays
The determination of a compound's IC50 value against a target kinase is a critical step in drug discovery. A common and robust method for this is the in vitro kinase assay. Below is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is frequently used to assess the activity of potential kinase inhibitors.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, KDR, ABL)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the appropriate solvent.
-
Reaction Setup: The kinase, substrate, and test compound dilutions are added to the wells of the microplate. A control with solvent only (no inhibitor) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Signal Generation: A reagent from the assay kit is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of kinase inhibition, the following diagrams illustrate the signaling pathways of EGFR, VEGFR-2, and ABL, as well as a typical experimental workflow for determining kinase inhibitor potency.
Caption: Simplified EGFR signaling pathway.
Caption: Key VEGFR-2 (KDR) signaling pathways.
Caption: Simplified BCR-ABL signaling cascade.
Caption: General workflow for a kinase inhibition assay.
References
Unveiling the Anticancer Potential of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Analysis
A comprehensive evaluation of the burgeoning class of 7-Amino-2H-1,4-benzoxazin-3(4H)-one derivatives reveals a promising landscape for the development of novel anticancer therapeutics. While direct studies on the specific compound 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one are not extensively available in the reviewed literature, a significant body of research on its structural analogs demonstrates potent cytotoxic and pro-apoptotic activities across a range of human cancer cell lines. This guide provides a comparative analysis of the anticancer efficacy of these derivatives, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Comparative Anticancer Activity of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
The anticancer activity of various derivatives of 2H-1,4-benzoxazin-3(4H)-one, particularly those with modifications at the 7-position, has been evaluated in multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, offering a quantitative comparison of their potency.
| Compound ID | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| c5 | 7-(3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | Liver Cancer | 28.48 | [1][2] |
| c14 | 7-(3-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | Liver Cancer | 32.60 | [1][2] |
| c16 | 7-(3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | Liver Cancer | 31.87 | [1][2] |
| c18 | 7-(3-(1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | Liver Cancer | 19.05 | [1][2] |
| 14b | 7-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy | A549 | Lung Cancer | 7.59 ± 0.31 | [3] |
| 14c | 7-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy | A549 | Lung Cancer | 18.52 ± 0.59 | [3] |
| 3d | Not specified | MCF-7 | Breast Cancer | Equipotent to Cisplatin | [1] |
| 3f | Not specified | MCF-7 | Breast Cancer | Equipotent to Cisplatin | [1] |
| 3n | Not specified | HeLa | Cervical Cancer | Excellent activity | [1] |
| 5b | 1,2,3-triazole substituted | MCF-7 | Breast Cancer | Good activity | [1] |
| 5c | 1,2,3-triazole substituted | HeLa | Cervical Cancer | Good activity | [1] |
Experimental Protocols
The validation of anticancer activity for these compounds involved a series of standard in vitro assays. The detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mechanistic Insights and Signaling Pathways
Studies on the derivatives of 7-Amino-2H-1,4-benzoxazin-3(4H)-one suggest that their anticancer effects are mediated through the induction of DNA damage, apoptosis, and autophagy.
DNA Damage and Apoptosis Induction
Several compounds in this class have been shown to induce DNA damage, a key trigger for apoptosis.[2] This is often evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks.[2] The subsequent activation of apoptotic pathways leads to programmed cell death.
Caption: DNA Damage-Induced Apoptosis Pathway.
Autophagy Activation
In addition to apoptosis, some derivatives have been observed to induce autophagy, a cellular self-degradation process.[2] This is characterized by the increased expression of LC3 and the formation of autophagosomes.[2] The interplay between apoptosis and autophagy in determining the ultimate fate of the cancer cell is a subject of ongoing investigation.
Caption: Autophagy Activation Pathway.
Experimental Workflow
The general workflow for evaluating the anticancer activity of these novel compounds is depicted below.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile chemical framework that has given rise to a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated activities as anticancer agents, anti-inflammatory compounds, and modulators of central nervous system targets. Given this chemical tractability and broad bioactivity, it is imperative to thoroughly characterize the selectivity of any new analogue to understand its full pharmacological profile and potential for off-target effects. This guide provides a framework for the cross-reactivity and selectivity profiling of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one , a specific derivative with potential therapeutic applications.
While comprehensive screening data for this particular compound is not yet publicly available, this guide outlines the key targets for which related benzoxazinone derivatives have shown activity. By following the detailed experimental protocols provided, researchers can generate the necessary data to compare the selectivity of this compound against relevant alternative compounds.
Rationale for Broad Selectivity Profiling
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been reported to interact with a range of protein targets. Notably, these include:
-
Dopamine D2 Receptors: Certain benzoxazinone derivatives have been identified as potent antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.
-
Serotonin Transporter (SERT): Inhibition of the serotonin transporter is a primary mechanism of action for many antidepressant medications, and some benzoxazinone analogues have shown affinity for this transporter.
-
Cyclin-Dependent Kinase 9 (CDK9): More recently, a novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were identified as selective inhibitors of CDK9, a transcriptional regulator and a target in oncology.
Therefore, a thorough selectivity profile of this compound should, at a minimum, assess its activity at these targets. Broader screening, for instance, using commercially available safety panels like the Eurofins SafetyScreen44, is also highly recommended to identify any unforeseen off-target interactions.
Comparative Data Presentation
To facilitate a clear comparison of the selectivity of this compound, all quantitative data should be summarized in tables. The following tables provide templates for presenting the results from key selectivity assays.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Ki (nM) at human D2L Receptor |
| This compound | Experimental Value |
| Haloperidol (Reference Antagonist) | Experimental Value |
| Aripiprazole (Reference Partial Agonist) | Experimental Value |
Table 2: Serotonin Transporter (SERT) Inhibition Potency
| Compound | IC50 (nM) for SERT Uptake Inhibition |
| This compound | Experimental Value |
| Fluoxetine (Reference Inhibitor) | Experimental Value |
| Paroxetine (Reference Inhibitor) | Experimental Value |
Table 3: CDK9 Kinase Inhibitory Activity
| Compound | IC50 (nM) against CDK9/Cyclin T1 |
| This compound | Experimental Value |
| Flavopiridol (Reference Inhibitor) | Experimental Value |
| Dinaciclib (Reference Inhibitor) | Experimental Value |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the selectivity profiling of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding), and 50 µL of 10 µM haloperidol for non-specific binding determination.
-
Add 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM).
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (5-10 µg of protein per well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the potency of the test compound in inhibiting serotonin uptake by the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
[³H]-Serotonin (5-HT).
-
Uptake buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Non-specific uptake control: Fluoxetine (10 µM).
-
Test compound stock solution.
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Serotonin to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the IC50 value from the concentration-response curve for the inhibition of serotonin uptake.
CDK9/Cyclin T1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of the test compound against the CDK9/Cyclin T1 kinase complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
Kinase assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate: A suitable peptide substrate for CDK9 (e.g., a C-terminal domain (CTD) peptide).
-
[γ-³³P]ATP.
-
Test compound stock solution.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilution or vehicle.
-
Add the CDK9/Cyclin T1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating the Mechanism of Action of Novel Benzoxazinone Inhibitors Against the PI3K/mTOR Pathway
A Comparative Guide for Researchers
This guide provides a comparative analysis of a novel benzoxazinone-based dual PI3K/mTOR inhibitor, 8d-1 , against established alternatives. It includes supporting experimental data, detailed protocols for mechanism-of-action validation, and visualizations of the targeted signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor discovery.
Introduction to Benzoxazinone Inhibitors and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[3][4]
Novel compounds based on the benzoxazinone scaffold have emerged as promising kinase inhibitors. This guide focuses on 8d-1 , a potent, orally available dual inhibitor that targets both PI3K and mTOR. To validate its mechanism and evaluate its potential, we compare its performance against two well-characterized inhibitors:
-
Alpelisib (BYL719): An FDA-approved, potent, and highly selective inhibitor of the PI3K alpha (PI3Kα) isoform.[1][3][5]
-
Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor that also demonstrates moderate activity against mTOR.[6][7][8][9]
Comparative Performance Data
The primary method for validating the mechanism of a novel kinase inhibitor is to quantify its ability to inhibit the target enzyme's activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below summarizes the in vitro potency of 8d-1 compared to Alpelisib and Pictilisib against their primary kinase targets.
| Compound | Class | Target | IC50 (nM) | Key Characteristics |
| 8d-1 | Benzoxazinone | PI3Kα | 0.63 | Novel dual-target inhibitor with high potency against both PI3Kα and mTOR. |
| mTOR | - | Specific mTOR IC50 not published, but identified as a potent dual inhibitor. | ||
| Alpelisib | α-Specific PI3K Inhibitor | PI3Kα | 5 | FDA-approved; highly selective for the p110α isoform over other PI3K isoforms.[3][5] |
| mTOR | >1000 | Minimal activity against mTOR, highlighting its specificity for PI3Kα. | ||
| Pictilisib | Pan-PI3K Inhibitor | PI3Kα | 3 | Potent inhibitor of all class I PI3K isoforms.[6][8][9] |
| mTOR | 580 | Demonstrates moderate off-target activity against mTOR.[6][7] |
Visualization of Key Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in the signaling cascade that promotes cell growth and proliferation. It shows how growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, leading to the phosphorylation of Akt. Activated Akt then modulates numerous downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6K and 4E-BP1. Dual inhibitors like 8d-1 block this pathway at two critical nodes.
Caption: PI3K/Akt/mTOR signaling pathway with dual inhibition points.
Experimental Workflow: In Vitro Kinase Assay
To determine the IC50 values, a luminescence-based kinase assay such as the ADP-Glo™ assay is commonly employed. This workflow outlines the key steps, from setting up the kinase reaction with the inhibitor to detecting the signal that is inversely proportional to kinase activity.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Experimental Workflow: In Vivo Xenograft Model
Validating an inhibitor's efficacy in a biological system is crucial. The workflow below describes a typical subcutaneous xenograft study in mice to assess the anti-tumor activity of a novel compound.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Experimental Protocols
Protocol 1: In Vitro PI3Kα Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 value of a test compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)
-
ATP solution
-
Test compound (e.g., 8d-1) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well low-volume assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 8d-1) in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Enzyme/Substrate Addition: Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PI(4,5)P2 substrate into the Kinase Buffer. Add 4 µL of this mixture to each well.[7]
-
Initiate Reaction: Add 0.5 µL of ATP solution (final concentration typically 25-50 µM) to each well to start the kinase reaction.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo HeLa Cell Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an inhibitor in an in vivo setting.
Materials:
-
HeLa human cervical cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compound formulation (e.g., 8d-1 in DMSO and corn oil, 1:9 v/v)
-
Vehicle control
-
Gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture HeLa cells until they reach 80-90% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.[10]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[10][11]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor size 2-3 times per week using calipers once tumors become palpable (typically 5-7 days post-injection).[10] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, 8d-1 at 50 mg/kg, Comparator drug).
-
Drug Administration: Administer the assigned treatment to each mouse daily via oral gavage.[8] The control group receives the vehicle only.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 30 days). Body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, or when tumors reach a predetermined endpoint size, humanely euthanize the mice. Excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) as a percentage to determine the efficacy of the compound compared to the vehicle control.
References
- 1. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. cellagentech.com [cellagentech.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Research Guide
This guide provides a comparative overview of the in vivo efficacy of select 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives based on available preclinical data. The derivatives of this heterocyclic system have garnered significant attention for their diverse pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for evaluating the therapeutic potential of this chemical scaffold.
While direct head-to-head in vivo comparative studies are limited in the public domain, this guide synthesizes data from various independent studies to facilitate a comparative understanding.
Anticonvulsant Activity
A notable area of investigation for this class of compounds is their potential in managing seizures. Studies have identified specific derivatives with potent anticonvulsant effects in established rodent models.
Efficacy Data
One of the most promising derivatives identified is 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one.[4][5] Its efficacy was evaluated using the maximal electroshock (MES) test, a standard preclinical model for identifying compounds that prevent the spread of seizures.
| Derivative | Animal Model | Test | Dose | Efficacy (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (Compound 4b) | Mice | MES | Not specified for individual doses | 31.7 mg/kg | >228 mg/kg | 7.2 | [4][5] |
| Phenytoin (Standard) | Mice | MES | Not specified | 8.5 mg/kg | 69.3 mg/kg | 8.2 | [4][5] |
Experimental Protocols
Maximal Electroshock (MES) Test: This test is used to induce generalized tonic-clonic seizures. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes to mice. The test compounds are administered intraperitoneally at varying doses prior to the electrical stimulus. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity. The median effective dose (ED₅₀) is then calculated.[4][5]
Rotarod Neurotoxicity Test: To assess potential motor impairment and neurotoxicity, mice are placed on a rotating rod (e.g., 6 rpm). The ability of the animal to remain on the rod for a specified period (e.g., 1 minute) is observed. The dose at which 50% of the animals fail to stay on the rod for the duration is defined as the median toxic dose (TD₅₀).[4][5]
Experimental Workflow
Caption: Workflow for in vivo anticonvulsant screening.
Anticancer Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazole groups have been synthesized and evaluated for their anticancer potential, showing inhibitory activity against liver cancer cell lines.[6] While most of the reported data is from in vitro studies, acute in vivo toxicity has been assessed for promising candidates.
Efficacy Data
A series of 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivatives (c1-c20) demonstrated notable in vitro activity against Huh-7 liver cancer cells.[6] For instance, compound c18 had an IC₅₀ value of 19.05 μM.[6] Crucially, these compounds were found to have favorable safety profiles in acute toxicity studies in mice.[6]
| Derivative | Animal Model | Test | Dose | Observation | Result | Reference |
| c-series compounds (c5, c14, c16, c18) | Mice | Acute Toxicity | Not specified | General health and behavior | Favorable safety profiles | [6] |
Experimental Protocols
Acute Toxicity Study: To evaluate the short-term safety of the compounds, healthy mice are administered the test compound, typically via a single high dose. The animals are then observed for a set period (e.g., 14 days) for any signs of toxicity, such as changes in weight, behavior, or mortality. At the end of the observation period, major organs may be collected for histopathological analysis to identify any tissue damage.[7]
Signaling Pathway
In vitro mechanistic studies suggest that these compounds induce DNA damage and apoptosis in tumor cells.[6] This is evidenced by the upregulation of γ-H2AX (a marker of DNA double-strand breaks) and increased expression of caspase-7, a key executioner caspase in the apoptotic pathway.[6]
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory Activity
Recent studies have also explored 2H-1,4-benzoxazin-3(4H)-one derivatives for their anti-inflammatory properties. Certain derivatives have shown the ability to reduce the production of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system.
Efficacy Data
In a study investigating anti-inflammatory effects, several derivatives were tested. Compound e16 was identified as having a favorable safety profile in acute toxicity tests in mice.[7] While specific in vivo efficacy data is not detailed, the in vitro results suggest a potent mechanism of action.
| Derivative | Animal Model | Test | Dose | Observation | Result | Reference |
| Compound e16 | Mice | Acute Toxicity | Not specified | No significant histopathological differences in major organs | Favorable safety profile | [7] |
Experimental Protocols
In Vivo Acute Toxicity Test: Similar to the protocol for anticancer derivatives, mice are administered the compound and observed for signs of toxicity. Histopathological examination of the heart, liver, spleen, lungs, and kidneys is performed to ensure no significant organ damage has occurred.[7]
Signaling Pathway
The anti-inflammatory effects of these derivatives are linked to the activation of the Nrf2-HO-1 signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, the compounds reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production, thereby alleviating inflammation.[7]
Caption: Nrf2-HO-1 anti-inflammatory pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Benzoxazinone Derivatives and Standard Drugs
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, benzoxazinone derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro cytotoxicity of several benzoxazinone derivatives against standard chemotherapeutic drugs, supported by experimental data and detailed methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds' potential.
Comparative Cytotoxicity Analysis
The antiproliferative activity of various benzoxazinone derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for selected benzoxazinone derivatives in comparison to the standard anticancer drug, Doxorubicin. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| Benzoxazinone Deriv. 1 | HeLa | 28.54 - 44.67[1] | Doxorubicin | HeLa | ~19.98% viability |
| Benzoxazinone Deriv. 2b | MCF-7 | 2.27[2] | Doxorubicin | MCF-7 | >20 |
| Benzoxazinone Deriv. 4b | MCF-7 | 3.26[2] | Doxorubicin | MCF-7 | >20 |
| Benzoxazinone Deriv. 2b | HCT-116 | 4.44[2] | Doxorubicin | HCT-116 | Not specified |
| Benzoxazinone Deriv. 4b | HCT-116 | 7.63[2] | Doxorubicin | HCT-116 | Not specified |
| Benzoxazinone Deriv. 7 | HepG2 | < 10[3] | Doxorubicin | HepG2 | Comparable to Deriv. 7 |
| Benzoxazinone Deriv. 15 | HepG2 | < 10[3] | Doxorubicin | HepG2 | Comparable to Deriv. 7 |
| Benzoxazinone Deriv. 5 | A549 | 10.67[4] | Doxorubicin | A549 | Not specified |
| Benzoxazinone Deriv. 5 | C6 | 4.33[4] | Doxorubicin | C6 | Not specified |
| Benzoxazinone Deriv. c5 | Huh-7 | 28.48[5] | Doxorubicin | Huh-7 | Not specified |
| Benzoxazinone Deriv. c18 | Huh-7 | 19.05[5] | Doxorubicin | Huh-7 | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, ensuring reproducibility and accurate comparison.
Cell Viability and Cytotoxicity Assays
Two common colorimetric assays used to determine the cytotoxicity of the benzoxazinone derivatives are the MTT and CCK-8 assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazinone derivatives and the standard drug are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
2. CCK-8 (Cell Counting Kit-8) Assay
This assay is similar to the MTT assay but utilizes a more water-soluble tetrazolium salt (WST-8).
-
Cell Seeding and Compound Treatment: The procedure is the same as for the MTT assay.
-
CCK-8 Reagent Addition: After the treatment period, 10 µL of the CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C. The WST-8 is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye that is soluble in the culture medium.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability and the IC50 value are calculated as described for the MTT assay.
References
The Impact of 7-Amino Substitution on the Anticancer Potency of Benzoxazinones: A Comparative Analysis
A detailed examination of the structure-activity relationship (SAR) of 7-substituted benzoxazinones reveals the critical role of the substituent at the C-7 position in modulating their anticancer activity. This guide provides a comparative analysis of the potency of 7-amino substituted benzoxazinones and their analogs, supported by experimental data from various studies. The aim is to offer researchers and drug development professionals a clear overview of the current understanding and to guide future design strategies for this promising class of compounds.
The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. SAR studies have consistently shown that modifications at the C-7 position of the benzoxazinone ring significantly influence their cytotoxic efficacy. While various substituents have been explored, the 7-amino group has garnered particular interest due to its potential to enhance potency and introduce favorable physicochemical properties.
Comparative Analysis of Anticancer Potency
To elucidate the role of the 7-amino substitution, this guide collates and compares the anticancer activity of various 7-substituted benzoxazinones against different cancer cell lines. The data, presented in the tables below, is compiled from multiple independent studies. It is important to note that direct comparison of absolute potency values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions. However, the relative trends observed provide valuable insights into the SAR.
One area of focus has been the evaluation of 7-nitro-substituted benzoxazinones, which serve as key synthetic precursors to their 7-amino counterparts. Studies on these 7-nitro analogs have demonstrated significant cytotoxic potential against various cancer cell lines.[1]
| Compound ID | 7-Substituent | Cancer Cell Line | Potency (% Cell Viability at 250 µg/mL) | Reference |
| 3a | NO2 | HeLa | 44.67 | [1] |
| 3c | NO2 | HeLa | 28.54 | [1] |
| 3d | NO2 | HeLa | 50.12 | [1] |
| 3g | NO2 | HeLa | 48.91 | [1] |
| Doxorubicin | - | HeLa | 19.98 | [1] |
Further investigations into derivatives where the 7-amino group is incorporated and further modified have shown promising anticancer activities. For instance, a series of 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized from a 7-amino benzoxazinone precursor, displayed cytotoxicity against MCF-7 and HeLa cells.[2]
| Compound ID | 7-Substituent Modification | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5b | Amide-linked triazole | MCF-7 | 17.08 | [2] |
| 5b | Amide-linked triazole | HeLa | 15.38 | [2] |
These findings suggest that the 7-amino group serves as a valuable handle for further structural modifications to optimize anticancer potency. The electron-donating nature of the amino group, as opposed to the electron-withdrawing nitro group, can significantly alter the electronic properties of the benzoxazinone core, influencing its interaction with biological targets.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. The following is a representative protocol for determining the cytotoxic activity of benzoxazinone derivatives using the MTT assay, based on methodologies reported in the literature.[1]
MTT Assay for Cell Viability
Objective: To determine the concentration at which a benzoxazinone derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzoxazinone derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and SAR Workflow
The precise mechanism by which 7-amino substituted benzoxazinones exert their anticancer effects is an active area of research. Some studies suggest that benzoxazinone derivatives may target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc expression and subsequent inhibition of cell proliferation and migration.[3]
Caption: Proposed mechanism of action of benzoxazinone derivatives targeting the c-Myc G-quadruplex.
The systematic exploration of structure-activity relationships is fundamental to the optimization of lead compounds. A typical workflow for the SAR analysis of 7-amino substituted benzoxazinones is depicted below.
Caption: A typical workflow for the Structure-Activity Relationship (SAR) analysis of 7-amino substituted benzoxazinones.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Procedural Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, ensuring the safety of personnel and compliance with regulatory standards.
Disclaimer: The following procedures are based on the Safety Data Sheet (SDS) for the closely related compound, 7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 26215-14-5), due to the lack of a specific SDS for this compound. It is imperative to consult the specific SDS for the compound in use and to confer with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on data for the analogous compound, this chemical is classified as hazardous and can cause skin and eye irritation, with the potential for respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to prevent its release into the environment and to ensure it is managed by a licensed and approved chemical waste disposal facility.[1]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, sealable waste container for "this compound" and its contaminated disposables.
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Collection of Waste
-
For solid waste, carefully sweep the material into the designated waste container, avoiding dust formation.[1]
-
For materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips), place them directly into the labeled waste container.
-
If the compound is in a solution, it should be collected in a sealed, compatible liquid waste container. Do not pour it down the drain.[1]
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste, as defined by your institution.
-
Keep the container tightly closed and store it in a locked-up location if possible.[1]
Step 4: Final Disposal
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all necessary paperwork and labeling are completed in accordance with local and national regulations.
-
The final disposal method will be determined by the waste disposal facility, which will handle the compound in a manner that is safe and environmentally sound.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control the Spill: Wearing appropriate PPE, prevent the further spread of the material.
-
Containment and Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Light yellow solid needles |
| Melting Point | 220 - 222 °C (428 - 431.6 °F)[1] |
| Storage Temperature | 2-8°C, protect from light[2] |
Hazard Identification and First Aid
Potential Hazards: While specific hazard statements for this compound are not readily available, related compounds suggest it may cause skin and eye irritation.[3] It is important to handle this compound with care to avoid direct contact and inhalation.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, consult a physician.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][5]
Operational Plan: Handling and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and mitigated.[6]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
-
Hand Protection: Wear two pairs of chemotherapy gloves that meet the ASTM D6978 standard.[6] Nitrile or neoprene gloves are preferred.[6]
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes and dust.[5]
-
Body Protection: A disposable, impermeable gown made of a material like polyethylene-coated polypropylene should be worn.[6] The gown should be long-sleeved with closed cuffs.[7] Standard cloth lab coats are not sufficient.[6]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a full-face respirator should be used.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Head and Shoe Covers: Disposable head, hair, and shoe covers are also recommended to prevent contamination.[6]
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A spill kit should be readily accessible.
-
Donning PPE: Put on all required PPE in the correct order (e.g., shoe covers, gown, hair cover, mask, goggles, gloves).
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other containment device to minimize dust and aerosol generation.
-
Cleaning: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste.[1] The waste should be sent to an approved waste disposal plant.[1]
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, etc.) and any other materials that have come into contact with the chemical should be considered contaminated. These items must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Spills: In the event of a spill, evacuate the area and prevent further spread. Use a spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.
Workflow for Handling and Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. 7-AMINO-4-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE CAS#: 141068-81-7 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
